Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Description
The exact mass of the compound Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[N-(2-hydroxyethyl)anilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-4-8-13(9-10-14)11-5-2-1-3-6-11/h1-3,5-6,14H,4,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJJWQVBLSPALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052617 | |
| Record name | N-Cyanoethyl-hydroxyethyl aniline | |
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Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-64-8 | |
| Record name | 3-[(2-Hydroxyethyl)phenylamino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3-((2-hydroxyethyl)phenylamino)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- | |
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| Record name | N-Cyanoethyl-hydroxyethyl aniline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-(2-hydroxyethyl)anilino)propiononitrile | |
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Foundational & Exploratory
Technical Guide: Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
A Senior Application Scientist's Guide to Mechanism, Protocol, and Industrial Significance
Abstract
This technical guide provides an in-depth examination of the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8), a significant chemical intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1][2] The primary focus of this document is the detailed exploration of its most common and efficient synthesis pathway: the base-catalyzed Michael addition of N-(2-hydroxyethyl)aniline to acrylonitrile. We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important cyanoethylation reaction.
Core Synthesis Pathway: Cyanoethylation of N-(2-hydroxyethyl)aniline
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a classic example of a cyanoethylation reaction. This process involves the addition of a compound with a reactive hydrogen atom across the carbon-carbon double bond of acrylonitrile. In this specific case, the nucleophile is the secondary amine of N-(2-hydroxyethyl)aniline.
Reaction Principle and Mechanism
The underlying mechanism is a conjugate addition, specifically a Michael addition. The electron-withdrawing nature of the nitrile group (-C≡N) polarizes the acrylonitrile molecule, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles.
The secondary amine nitrogen on N-(2-hydroxyethyl)aniline acts as the nucleophile, attacking the β-carbon of acrylonitrile. While the reaction can proceed without a catalyst, it is often accelerated by a mild base. The base facilitates the deprotonation of the amine, increasing its nucleophilicity and thereby enhancing the reaction rate. The process is typically exothermic, necessitating careful temperature control to prevent the uncontrolled and hazardous polymerization of acrylonitrile.
Causality Behind Experimental Choices
-
Reactants : The selection of N-(2-hydroxyethyl)aniline (CAS 122-98-5) as the nucleophile and acrylonitrile (CAS 107-12-0) as the Michael acceptor is foundational.[3][4] The purity of these starting materials is critical to prevent side reactions and ensure a clean product profile.
-
Catalysis : While the reaction can proceed thermally, the use of a mild basic catalyst like sodium hydroxide or triethylamine is common in industrial settings to reduce reaction times. The choice of a mild base is deliberate; strong bases can aggressively promote the polymerization of acrylonitrile, leading to a significant decrease in yield and the formation of difficult-to-remove polymeric byproducts.
-
Solvent Selection : This reaction is frequently performed "neat" (without a solvent) to maximize reactor throughput and reduce downstream processing costs associated with solvent removal. If a solvent is required for viscosity or heat transfer reasons, a polar aprotic solvent like sulfolane could be considered, as it is effective in solvating the reactants without participating in the reaction.[5]
-
Temperature Control : This is arguably the most critical parameter. The cyanoethylation reaction is exothermic. A controlled, slow addition of acrylonitrile to N-(2-hydroxyethyl)aniline while maintaining a low to moderate temperature (e.g., 40-50°C) is essential. A runaway reaction can lead to rapid polymerization of acrylonitrile, which is violent and poses a significant safety risk.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process from starting materials to the final, purified product.
Caption: Workflow for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Detailed Experimental Protocol
This protocol is a representative model and should be adapted and optimized based on laboratory or plant-specific equipment and safety protocols.
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel.
-
Heating/cooling circulator.
-
Vacuum pump and distillation apparatus.
Reagents:
-
N-(2-hydroxyethyl)aniline (1.0 mol, 137.18 g)
-
Acrylonitrile (1.1 mol, 58.39 g, 73.8 mL)
-
Sodium hydroxide (0.01 mol, 0.4 g, as a 20% aqueous solution) - Optional catalyst
Procedure:
-
Reactor Setup: Charge the jacketed reactor with N-(2-hydroxyethyl)aniline (137.18 g). Begin stirring at 150-200 RPM.
-
Catalyst Addition: If using a catalyst, add the 20% sodium hydroxide solution to the reactor.
-
Temperature Control: Set the circulator to maintain an internal temperature of 40°C.
-
Acrylonitrile Addition: Slowly add acrylonitrile (73.8 mL) dropwise via the addition funnel over a period of 2-3 hours. Crucially, monitor the internal temperature to ensure it does not exceed 50°C. Adjust the addition rate as needed to control the exotherm.
-
Reaction Dwell: After the addition is complete, maintain the reaction mixture at 40-45°C for an additional 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. If a base catalyst was used, neutralize the mixture with a stoichiometric amount of a weak acid, such as acetic acid.
-
Purification: The primary purification step involves removing any unreacted acrylonitrile and other volatile impurities. This is achieved by vacuum distillation. The final product, Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, is a high-boiling liquid and will remain as the residue.[1][6] For extremely high-purity requirements, fractional vacuum distillation of the product itself may be performed.
Data Presentation: Reagents and Properties
| Parameter | N-(2-hydroxyethyl)aniline | Acrylonitrile | Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- |
| CAS Number | 122-98-5[7] | 107-12-0[4] | 92-64-8[1] |
| Molecular Formula | C₈H₁₁NO[8] | C₃H₅N[9] | C₁₁H₁₄N₂O[1] |
| Molar Mass ( g/mol ) | 137.18[10] | 55.08[9] | 190.25[1][11] |
| Molar Ratio | 1.0 | 1.1 | ~1.0 (Product) |
| Boiling Point (°C) | 278-282[7] | 96-98[9] | ~315 (at 760 mmHg)[1][6] |
| Density (g/mL) | ~1.094 at 25°C[7] | ~0.772 at 25°C[9] | ~1.06 at 25°C[1][6] |
| Appearance | Colorless to pale yellow liquid[8] | Colorless liquid[9] | Colorless to yellow liquid/solid[1] |
Applications and Industrial Significance
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is not typically an end-product but rather a versatile intermediate. Its bifunctional nature, containing both a hydroxyl group and a nitrile group, allows for a wide range of subsequent chemical transformations. It is a key building block in the synthesis of:
-
Azo Dyes: The aromatic amine portion of the molecule can be diazotized and coupled to form various azo dyes used in the textile and plastics industries.[12]
-
Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][12]
-
Agrochemicals: It is utilized in the production of certain pesticides and herbicides.[1]
-
Biological Research: The compound has been investigated for potential antimicrobial and other biological activities.[12]
References
- 1. N-Cyanoethyl-hydroxyethyl aniline | 92-64-8 [chemicalbook.com]
- 2. N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Propanenitrile [webbook.nist.gov]
- 5. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. N-(2-Hydroxyethyl)aniline 98 122-98-5 [sigmaaldrich.com]
- 8. CAS 122-98-5: N-(2-Hydroxyethyl)aniline | CymitQuimica [cymitquimica.com]
- 9. Propionitrile - Wikipedia [en.wikipedia.org]
- 10. N-(2-Hydroxyethyl)aniline (≥98.0% (T)) - Amerigo Scientific [amerigoscientific.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" chemical properties
An In-Depth Technical Guide to Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, a versatile chemical intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established scientific principles, focusing on the causality behind its properties and applications.
Introduction and Significance
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, also known by its CAS Number 23575-30-6, is a substituted aminopropanenitrile derivative. Its molecular structure features a phenylamino core, a flexible ethyl-hydroxyl chain, and a terminal nitrile group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules.
The hydroxyl group offers a site for esterification or etherification, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the aromatic ring is amenable to electrophilic substitution. This trifecta of reactivity allows for diverse downstream chemical modifications, making it a key building block in the synthesis of various target compounds, including those with potential pharmacological activity. Understanding its core properties is paramount for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
The reliable use of any chemical intermediate begins with a thorough characterization of its physical and spectroscopic properties. These data points are critical for reaction planning, purification, and structural confirmation.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. These values are essential for predicting its behavior in different solvent systems and reaction conditions.
| Property | Value | Source |
| CAS Number | 23575-30-6 | |
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molecular Weight | 190.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 170 °C at 1.5 mmHg | |
| Density | 1.107 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.564 | |
| Flash Point | >230 °F (>110 °C) | |
| XLogP3 (Predicted) | 1.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Spectroscopic Profile
Spectroscopic data is the fingerprint of a molecule. The following are characteristic spectral features for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
-
Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.
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~3050 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~2250 cm⁻¹: C≡N (nitrile) stretch. This is a sharp and characteristic peak.
-
~1600, 1500 cm⁻¹: Aromatic C=C bending.
-
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~7.2-7.3 ppm (m, 2H): Aromatic protons (meta).
-
δ ~6.7-6.8 ppm (m, 3H): Aromatic protons (ortho and para).
-
δ ~3.8 ppm (t, 2H): -CH₂-OH.
-
δ ~3.6 ppm (t, 2H): Ph-N-CH₂-.
-
δ ~3.5 ppm (t, 2H): -N-CH₂-CH₂-CN.
-
δ ~2.6 ppm (t, 2H): -CH₂-CN.
-
δ ~2.0 ppm (s, 1H): -OH (can be broad and shift depending on concentration).
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ ~147 ppm: Aromatic C (quaternary, C-N).
-
δ ~129 ppm: Aromatic C-H.
-
δ ~118 ppm: Nitrile C (C≡N).
-
δ ~117 ppm: Aromatic C-H.
-
δ ~113 ppm: Aromatic C-H.
-
δ ~60 ppm: -CH₂-OH.
-
δ ~52 ppm: Ph-N-CH₂-.
-
δ ~45 ppm: -N-CH₂-CH₂-CN.
-
δ ~17 ppm: -CH₂-CN.
-
Synthesis and Reaction Mechanism
The most common and efficient synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is via a cyanoethylation reaction. This reaction involves the Michael addition of N-phenyl-ethanolamine to acrylonitrile.
Synthesis Workflow Diagram
The diagram below illustrates the logical flow of the synthesis and purification process.
Caption: Synthesis workflow for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. The success of each step, from catalyst neutralization to the final distillation, is critical for achieving high purity and yield.
-
Reactor Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add N-phenylethanolamine (137.18 g, 1.0 mol).
-
Catalyst Introduction: Add a catalytic amount of a basic catalyst, such as Triton B (40% in methanol, 2 mL). The use of a strong base is crucial to deprotonate the amine, generating the nucleophile required for the Michael addition.
-
Reactant Addition: Begin stirring and gently heat the mixture to 40°C. Add acrylonitrile (58.3 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour. The exothermicity of the reaction must be controlled; maintain the internal temperature below 50°C using a water bath if necessary. The slight molar excess of acrylonitrile ensures the complete conversion of the starting amine.
-
Reaction Monitoring: After the addition is complete, continue stirring at 45°C for 3-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting N-phenylethanolamine is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the basic catalyst by adding glacial acetic acid dropwise until the mixture is pH ~7. This step is critical to prevent side reactions during purification.
-
Purification: Remove any low-boiling point volatiles (like excess acrylonitrile) under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (e.g., at 1.5 mmHg, collecting the fraction at ~170°C) to yield Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- as a clear, viscous liquid.
Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its utility as a versatile chemical scaffold. The distinct functional groups allow for sequential or orthogonal chemical modifications.
Role as a Pharmaceutical Intermediate
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- serves as a key starting material in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A primary example is its use in the synthesis of Cetirizine , a second-generation antihistamine.
The synthetic pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by further functionalization.
Synthetic Transformation Pathways
The diagram below outlines the primary reactive sites of the molecule and the potential transformations relevant to drug development.
Caption: Key synthetic transformations of the title compound.
Safety and Handling
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a chemical that requires careful handling in a laboratory or industrial setting.
-
Hazard Statements: Based on supplier safety data sheets, it is harmful if swallowed and causes skin and serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is more than a simple chemical; it is an enabling tool for complex molecular design. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for researchers in organic chemistry and drug development. A thorough understanding of the principles outlined in this guide will empower scientists to leverage its full potential in their synthetic endeavors.
An In-depth Technical Guide to Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Abstract
This technical guide provides a comprehensive overview of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, a key chemical intermediate in the synthesis of specialized organic molecules. Primarily targeting researchers, scientists, and professionals in drug development and materials science, this document details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and methods for its structural elucidation. We delve into the causality behind the synthetic and analytical methodologies, offering field-proven insights into its handling and application, with a particular focus on its role as a coupling component in the manufacture of azo dyes. This guide aims to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references.
Introduction and Nomenclature
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, is a difunctional organic molecule belonging to the aminopropionitrile family. Its structure incorporates a tertiary amine, a nitrile group, and a primary alcohol, making it a versatile building block in organic synthesis. The presence of these distinct functional groups allows for a wide range of subsequent chemical transformations.
The molecule is systematically named based on the propanenitrile backbone, with a substituted phenylamino group at the 3-position. The substituent on the phenylamino nitrogen is a 2-hydroxyethyl group. While this systematic name is precise, the compound is frequently cited in commercial and research literature by several synonyms. Establishing clarity in nomenclature is critical for accurate literature searching and material procurement.
Table 1: Compound Identification
| Identifier | Value | Source |
| Systematic Name | Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- | IUPAC |
| CAS Number | 92-64-8 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₁H₁₄N₂O | J&K Scientific[2] |
| Common Synonyms | N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, 3-(N-(2-Hydroxyethyl)-N-phenylamino)propanenitrile, 3-N-(2-Hydroxyethyl)-N-phenylaminopropionitrile | Fisher Scientific[1], J&K Scientific[2] |
| InChI Key | WZJJWQVBLSPALW-UHFFFAOYSA-N | J&K Scientific[2] |
Physicochemical and Safety Profile
The physical properties of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- are consistent with a polar, high-boiling organic liquid. Its miscibility in water is limited, but it exhibits good solubility in common organic solvents.[3] These properties are crucial for selecting appropriate solvent systems for its synthesis, purification, and subsequent reactions.
Table 2: Physicochemical Properties
| Property | Value | Notes & Source |
| Molecular Weight | 190.25 g/mol | J&K Scientific[2] |
| Appearance | Light yellow liquid | Fisher Scientific[1] |
| Boiling Point | 107 - 110 °C (at unspecified low pressure) | Fisher Scientific[1] |
| Density | 1.12 g/cm³ | J&K Scientific[2] |
| Refractive Index (n²⁰/D) | 1.5680 - 1.5720 | J&K Scientific[2] |
| Flash Point | 110 °C | J&K Scientific[2] |
Safety and Handling
From a toxicological perspective, Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is classified as potentially harmful. The primary hazard identified is "H303 - May be harmful if swallowed".[3] Standard laboratory safety protocols are sufficient for handling this compound.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses, and a lab coat.
-
Handling: Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
Synthesis and Purification
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is most efficiently achieved via a base-catalyzed Michael addition (cyanoethylation) of N-phenylethanolamine to acrylonitrile.[4][5] This reaction is a classic example of conjugate addition, where a nucleophile (the secondary amine) attacks the β-carbon of an α,β-unsaturated nitrile.
Causality of Experimental Design: The choice of a base catalyst is crucial. A moderately strong base is required to deprotonate the N-H of the starting amine to a small extent, increasing its nucleophilicity without causing significant polymerization of the acrylonitrile reactant. The reaction is typically performed without a solvent or in a polar aprotic solvent to facilitate the interaction of the polar reactants. Post-reaction, an acid-base extraction is employed to separate the tertiary amine product from unreacted starting materials and byproducts.
Detailed Synthesis Protocol
This protocol is a generalized procedure based on established principles of cyanoethylation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenylethanolamine (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., potassium hydroxide, ~0.05 eq).
-
Reactant Addition: Slowly add acrylonitrile (1.1 eq) to the stirred mixture. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the catalyst.
-
Extraction: Extract the organic layer with dilute hydrochloric acid (1M HCl). The product will move to the aqueous layer as the hydrochloride salt.
-
Isolation: Wash the aqueous layer with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with a sodium hydroxide solution to a pH > 10.
-
Final Extraction: Extract the product back into ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Analytical Characterization
Confirming the molecular structure and assessing the purity of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.
While specific experimental spectra for this compound are not widely published, the following section details the expected results based on its known structure.
Table 3: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Signal / Peak |
| ¹H NMR | Aromatic-H (C₆H₅) | δ ≈ 6.7-7.3 ppm (multiplet, 5H) |
| Methylene (-N-CH₂-CH₂-OH) | δ ≈ 3.7 ppm (triplet, 2H) | |
| Methylene (-N-CH₂-CH₂-OH) | δ ≈ 3.6 ppm (triplet, 2H) | |
| Methylene (-N-CH₂-CH₂-CN) | δ ≈ 3.5 ppm (triplet, 2H) | |
| Methylene (-N-CH₂-CH₂-CN) | δ ≈ 2.6 ppm (triplet, 2H) | |
| Hydroxyl (-OH) | δ ≈ 2.0-4.0 ppm (broad singlet, 1H, D₂O exchangeable) | |
| ¹³C NMR | Nitrile (-C≡N) | δ ≈ 118 ppm |
| Aromatic-C (C₆H₅) | δ ≈ 112, 117, 129, 147 ppm | |
| Methylene (-N-CH₂-CH₂-OH) | δ ≈ 60 ppm | |
| Methylene (-N-CH₂-CH₂-OH) | δ ≈ 52 ppm | |
| Methylene (-N-CH₂-CH₂-CN) | δ ≈ 48 ppm | |
| Methylene (-N-CH₂-CH₂-CN) | δ ≈ 18 ppm | |
| FT-IR | O-H Stretch (alcohol) | ~3400 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | ~3050 cm⁻¹ | |
| C-H Stretch (aliphatic) | ~2850-2950 cm⁻¹ | |
| C≡N Stretch (nitrile) | ~2250 cm⁻¹ (sharp, medium intensity) | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 190 |
| Major Fragment | m/z = 132 ([M - CH₂CH₂CN]⁺) | |
| Major Fragment | m/z = 104 ([M - CH₂CH₂OH - C₂H₂]⁺) |
Quality Control Analytical Workflow
A standardized workflow is essential for ensuring the quality and consistency of each synthesized batch before its use in downstream applications.
Caption: Standard analytical workflow for quality control of the synthesized product.
Applications in Organic Synthesis
The primary documented application of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is as a key intermediate, specifically a coupler , in the synthesis of azo dyes and reactive-disperse dyes .[6][7]
In this context, an aromatic primary amine (the diazo component) is treated with a nitrite source to form a diazonium salt. This highly reactive salt then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenyl ring of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (the coupler). The reaction typically occurs at the para-position of the aniline ring.
The resulting azo compound contains a chromophore responsible for its color. The nitrile and hydroxyethyl groups can be further modified to tune the dye's properties, such as its solubility, reactivity, and affinity for specific fibers like nylon or cotton.[6][8] For instance, the hydroxyl group can be derivatized into a reactive moiety, like a sulphatoethylsulphone group, enabling the dye to form a covalent bond with the fiber for enhanced color fastness.[6]
Conclusion
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS 92-64-8) is a valuable and versatile chemical intermediate with a well-defined synthesis pathway and significant application in the dye industry. Its difunctional nature provides a platform for creating complex molecules with tailored properties. This guide has provided a detailed framework for its synthesis, characterization, and safe handling, intended to support researchers and developers in leveraging this compound for their specific applications. The provided protocols and analytical workflows offer a self-validating system for producing and qualifying this important chemical building block.
References
- 1. fishersci.com [fishersci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nylon dyeing with reactive dyes by intermittent exposure to microwave irradiations to improve leveling [ouci.dntb.gov.ua]
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- are an aromatic ring, a tertiary amine, a hydroxyl group, and a nitrile group. Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra.
Diagram of the Molecular Structure of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Caption: Molecular structure of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
While specific experimental NMR data for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made with a high degree of confidence based on established chemical shift principles and data from analogous structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two aliphatic chains. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the anisotropic effects of the phenyl ring and nitrile group.
Experimental Protocol Considerations: For acquiring a high-quality ¹H NMR spectrum, the sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A standard 400 or 500 MHz spectrometer would provide sufficient resolution to distinguish the coupling patterns described below.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.2-7.4 | Multiplet | 2H | Ar-H (meta) | The aromatic protons in the meta position are expected to be downfield due to the deshielding effect of the aromatic ring current. |
| ~6.7-6.9 | Multiplet | 3H | Ar-H (ortho, para) | The ortho and para protons are shifted slightly upfield compared to the meta protons due to the electron-donating effect of the amino group. |
| ~3.7-3.9 | Triplet | 2H | N-CH₂-CH₂-OH | These protons are adjacent to both a nitrogen and a hydroxyl-bearing carbon, leading to a downfield shift. |
| ~3.5-3.7 | Triplet | 2H | N-CH₂-CH₂-CN | These protons are adjacent to the nitrogen and the electron-withdrawing nitrile group, resulting in a significant downfield shift. |
| ~2.6-2.8 | Triplet | 2H | N-CH₂-CH₂-CN | These protons are adjacent to the cyano group, which causes a moderate downfield shift. |
| ~2.5-3.5 | Singlet (broad) | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal.
Experimental Protocol Considerations: A standard proton-decoupled ¹³C NMR experiment would be conducted on a 100 or 125 MHz spectrometer using the same sample prepared for ¹H NMR. A sufficient number of scans would be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~148-150 | Ar-C (quaternary) | The aromatic carbon directly attached to the nitrogen atom is expected to be the most downfield of the aromatic signals. |
| ~129-130 | Ar-C (meta) | The meta carbons of the aromatic ring. |
| ~118-120 | Ar-C (para) | The para carbon of the aromatic ring. |
| ~117-119 | -CN | The carbon of the nitrile group typically appears in this region. |
| ~113-115 | Ar-C (ortho) | The ortho carbons of the aromatic ring are shifted upfield due to the electron-donating effect of the nitrogen. |
| ~58-60 | N-CH₂-CH₂-OH | The carbon atom bonded to the hydroxyl group is significantly deshielded. |
| ~50-52 | N-CH₂-CH₂-OH | The carbon atom adjacent to the nitrogen in the hydroxyethyl group. |
| ~45-47 | N-CH₂-CH₂-CN | The carbon atom adjacent to the nitrogen in the propanenitrile group. |
| ~18-20 | N-CH₂-CH₂-CN | The carbon atom beta to the nitrile group. |
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides valuable information about the functional groups present in a molecule. For Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, the key characteristic absorptions would arise from the O-H, C-H, C≡N, and C-N bonds, as well as the aromatic ring.
Experimental Protocol Considerations: The IR spectrum could be obtained using either a potassium bromide (KBr) pellet for a solid sample or a thin film on a salt plate for a liquid or dissolved sample. A Fourier-transform infrared (FTIR) spectrometer would be used to collect the data, typically in the range of 4000-400 cm⁻¹.
| Predicted Absorption Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000-3100 | C-H stretch (aromatic) | Phenyl group |
| 2850-3000 | C-H stretch (aliphatic) | -CH₂- groups |
| 2240-2260 | C≡N stretch | Nitrile (-CN) |
| 1580-1620 & 1450-1500 | C=C stretch | Aromatic ring |
| 1250-1350 | C-N stretch | Tertiary amine |
| 1000-1100 | C-O stretch | Primary alcohol |
| 690-770 | C-H bend (out-of-plane) | Monosubstituted benzene |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol Considerations: An electron ionization (EI) mass spectrum would be obtained by introducing a small amount of the sample into the mass spectrometer. The molecules would be bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (C₁₁H₁₄N₂O) would be expected at an m/z of 190. The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses.
Predicted Fragmentation Pathway:
Diagram of the Predicted Mass Spectrometry Fragmentation of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Caption: Predicted major fragmentation pathways for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- in EI-MS.
Table of Predicted Major Fragment Ions:
| m/z | Proposed Fragment | Loss from Molecular Ion | Significance |
| 190 | [C₁₁H₁₄N₂O]⁺˙ | - | Molecular ion peak. |
| 159 | [C₁₀H₁₁N₂]⁺ | - •CH₂OH | Loss of the hydroxymethyl radical via alpha-cleavage. |
| 146 | [C₉H₁₀N₂]⁺˙ | - C₂H₄O | Loss of ethylene oxide from the hydroxyethyl side chain. |
| 106 | [C₇H₈N]⁺ | - C₄H₆N₂O | A common fragment for N-alkylated anilines, likely formed by cleavage of the N-alkyl bonds. |
| 77 | [C₆H₅]⁺ | - C₅H₉N₂O | Phenyl cation, a characteristic fragment for benzene derivatives. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data offers a solid foundation for researchers and scientists to confirm the identity and purity of this compound. The provided interpretations and justifications, based on established scientific principles, serve as a reliable reference for those working with this and structurally related molecules in the fields of chemical synthesis and drug development. The self-validating nature of correlating data from these distinct spectroscopic techniques provides a high level of confidence in the assigned structure.
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" solubility profile
An In-depth Technical Guide to the Solubility Profile of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Introduction
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is an organic molecule featuring a nitrile group, a secondary aromatic amine, and a primary alcohol. Its chemical structure suggests a degree of polarity, which will be a key determinant of its solubility in various media. Understanding the solubility profile of this compound is a critical first step in many research and development applications, including but not limited to, reaction chemistry, formulation development, and toxicological studies. This guide provides a comprehensive overview of the predicted solubility of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, and outlines a systematic approach to its experimental determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| pKa (predicted) | Amine: ~4-5, Alcohol: ~16-18 | - |
Note: Experimental data for this specific molecule is limited. pKa values are estimated based on similar chemical structures.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The presence of both polar (hydroxyl, nitrile, amino) and non-polar (phenyl ring, ethyl backbone) groups in Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- suggests it will exhibit a nuanced solubility profile.
-
Polar Solvents: The hydroxyl (-OH) and amino (-NH) groups are capable of hydrogen bonding, which should confer some solubility in polar protic solvents like water, ethanol, and methanol. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor.
-
Non-Polar Solvents: The phenyl ring provides a significant non-polar character, suggesting potential solubility in aromatic solvents like toluene and benzene, as well as some chlorinated solvents.
-
Aqueous Solubility: The aqueous solubility is expected to be pH-dependent due to the basic nature of the secondary amine. At pH values below its pKa, the amine will be protonated, forming a cation which should be significantly more water-soluble.
Table 1: Predicted Solubility in Common Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate (pH-dependent) | Presence of H-bond donors/acceptors, but offset by non-polar phenyl ring. |
| Ethanol | Polar Protic | Soluble | Good balance of polarity and non-polar character. |
| Methanol | Polar Protic | Soluble | Similar to ethanol. |
| Acetone | Polar Aprotic | Soluble | Can accept H-bonds and has moderate polarity. |
| Dichloromethane | Chlorinated | Soluble | Effective at dissolving moderately polar organic compounds. |
| Toluene | Aromatic | Moderately Soluble | Phenyl ring interacts favorably with the aromatic solvent. |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | The polar functional groups will limit solubility in highly non-polar solvents. |
Experimental Determination of Solubility
A systematic approach is required to experimentally determine the solubility profile. The following workflow is recommended.
Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- in a given solvent at a specific temperature.
Materials:
-
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (solid, pure form)
-
Selected solvents (e.g., water, ethanol, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The excess should be visually apparent after equilibration.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation may be used to facilitate this.
-
Sampling: Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample using a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
Protocol 2: pH-Dependent Aqueous Solubility
Objective: To determine the solubility of the compound in aqueous solutions at different pH values.
Materials:
-
Same as Protocol 1
-
Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)
Procedure:
-
Follow the shake-flask method described in Protocol 1.
-
Instead of pure water, use the prepared aqueous buffers as the solvents.
-
After equilibration, measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.
-
Plot the measured solubility as a function of the final pH.
Factors Influencing Solubility
pH
The secondary amine in Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a weak base. Its protonation state, and therefore its solubility in aqueous media, is highly dependent on pH.
-
Acidic pH (pH < pKa): The amine group will be protonated (-NH₂⁺-), forming a salt. This charged species will have significantly higher solubility in water due to favorable ion-dipole interactions.
-
Neutral/Basic pH (pH > pKa): The amine will be in its neutral, free base form. The solubility will be lower and dominated by the overall polarity of the molecule.
The relationship can be visualized as follows:
Caption: Relationship between pH and the solubility of an amine-containing compound.
Temperature
The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this must be determined experimentally. To assess the temperature effect, the shake-flask method (Protocol 1) can be repeated at various temperatures (e.g., 4 °C, 25 °C, 37 °C).
Conclusion
An In-Depth Technical Guide to Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- and Its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, a versatile chemical intermediate, and explores the synthesis and potential applications of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
The Core Moiety: Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, also known as N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, with the CAS number 92-64-8, is an organic compound featuring a phenylamino group disubstituted with a 2-hydroxyethyl and a propanenitrile moiety.[1][2] Its molecular structure presents multiple reactive sites, making it an attractive starting material for the synthesis of a diverse range of derivatives.
Key Structural Features and Reactivity:
-
Tertiary Aniline Nitrogen: The nitrogen atom is a nucleophilic center and can participate in further alkylation or other reactions.
-
Hydroxyl Group: The primary alcohol functionality can be readily esterified, etherified, or oxidized to an aldehyde or carboxylic acid.[3]
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a pathway to a variety of functional groups.
-
Aromatic Phenyl Ring: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule.
This compound is a known important raw material and intermediate used in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[1]
Synthetic Pathways to Potential Derivatives
The strategic modification of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- can lead to a wide array of novel compounds with potentially valuable properties. The following sections outline key derivatization strategies with illustrative protocols.
Modification of the Hydroxyl Group
The primary hydroxyl group is a prime target for derivatization, offering routes to esters and ethers with diverse functionalities.
Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst.[3][4] This modification can be used to introduce a variety of acyl groups, potentially influencing the molecule's lipophilicity, solubility, and biological activity.
Experimental Protocol: Synthesis of an Ester Derivative (A Generic Procedure)
-
To a solution of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), add a carboxylic acid (1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Ether derivatives can be synthesized via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Experimental Protocol: Synthesis of an Ether Derivative (A Generic Procedure)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modification of the Nitrile Group
The nitrile functionality offers a gateway to primary amines and carboxylic acids, significantly expanding the chemical space of accessible derivatives.
The reduction of the nitrile group to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation introduces a basic amino group, which can be crucial for biological activity and can serve as a handle for further functionalization.
Experimental Protocol: Reduction of the Nitrile Group using LiAlH₄
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 equivalents) in dry diethyl ether or THF.
-
Dissolve Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours, then heat to reflux until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C≡N stretch).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the primary amine derivative.
Modification of the Phenyl Ring
Electrophilic aromatic substitution reactions on the phenyl ring can introduce a wide range of substituents, thereby fine-tuning the electronic and steric properties of the molecule. The N-substituted amino group is an activating, ortho-, para-directing group.
Experimental Protocol: Bromination of the Phenyl Ring (A Generic Procedure)
-
Dissolve Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by chromatography or recrystallization.
Potential Applications of Derivatives
While Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- itself is primarily an intermediate, its derivatives hold significant potential in various fields, particularly in dye chemistry and drug discovery.
Dyestuff Chemistry
The core molecule is a well-established coupling component in the synthesis of disperse dyes. Diazotization of various aromatic amines followed by coupling with Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- or its derivatives leads to the formation of azo dyes with a range of colors and fastness properties for dyeing synthetic fabrics like polyester.[5][6][7] The substituents on both the diazo component and the coupler (the aniline derivative) can be varied to fine-tune the color and properties of the resulting dye.[5]
Potential in Drug Discovery
Aniline and its derivatives are prevalent scaffolds in many drug candidates.[8] However, they can sometimes be associated with metabolic instability.[8] The strategic derivatization of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- could lead to novel compounds with interesting pharmacological profiles.
-
Anticancer Activity: Many compounds containing cyano and pyridine moieties have demonstrated potent anticancer activity.[9] For instance, certain 2-amino-3-cyanopyridine derivatives have shown promising activity against various cancer cell lines.[10] The introduction of such heterocyclic systems to the core molecule could be a promising strategy. Furthermore, N,N'-disubstituted ureas are a known class of protein kinase inhibitors with applications in cancer therapy.[11]
-
Analgesic and Anti-inflammatory Activity: Some aniline derivatives have been reported to possess analgesic and anti-inflammatory properties.[8][12]
-
Antimicrobial Activity: The modification of the core structure could also lead to compounds with antimicrobial properties.
It is important to note that while the core structure has not been extensively explored for its pharmacological potential, the diverse biological activities of related N,N-disubstituted aniline and β-aminopropionitrile derivatives suggest that this is a promising area for future research.[13][14]
Characterization and Data
The synthesized derivatives should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.
Table 1: Key Analytical Techniques for Characterization
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structure elucidation. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, -C≡N, C=O) based on their characteristic vibrational frequencies. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compounds. |
| Elemental Analysis | Determines the elemental composition of the compound, which should be consistent with the proposed molecular formula. |
Conclusion and Future Directions
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a versatile building block with significant potential for the synthesis of a wide range of derivatives. While its primary application to date has been in the field of disperse dyes, the exploration of its derivatives for pharmacological applications is a promising and underexplored area. The synthetic strategies outlined in this guide provide a foundation for researchers to design and create novel compounds for evaluation in various biological assays. Future research should focus on the systematic synthesis of derivative libraries and their screening for anticancer, anti-inflammatory, and antimicrobial activities to unlock the full potential of this chemical scaffold.
References
- 1. N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ftstjournal.com [ftstjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. N,N'-DISUBSTITUTED COMPOUNDS WITH DIVERSE BIOLOGICAL ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-: A Mechanistic Exploration of Electrophilic Reactions
An In-Depth Technical Guide
Abstract
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8) is a multifunctional molecule presenting several sites of reactivity towards electrophiles.[1][2][3] Its structure, featuring a substituted aniline core, a hydroxyl group, and a nitrile moiety, makes it a versatile intermediate in the synthesis of dyes and potentially bioactive compounds. This guide provides a comprehensive analysis of the reaction mechanisms of this compound with various electrophiles. We will dissect the chemoselectivity of its key functional groups—the electron-rich aromatic ring, the nucleophilic secondary amine, the primary alcohol, and the nitrile group—and explain the underlying principles that govern reaction outcomes. This document serves as a technical resource for professionals seeking to predict and control the chemical behavior of this molecule in synthetic applications.
Molecular Architecture and Electronic Profile
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- possesses a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol .[2] The molecule's reactivity is dictated by the interplay of its three primary functional domains:
-
The N-Substituted Aniline System: The nitrogen atom, directly bonded to the phenyl ring, is the most influential feature. Its lone pair of electrons engages in resonance with the aromatic π-system, significantly increasing the ring's electron density. This makes the aromatic ring highly activated towards Electrophilic Aromatic Substitution (EAS).[4][5] The nitrogen itself remains a potent nucleophilic center.
-
The Hydroxyethyl Group (-CH₂CH₂OH): This primary alcohol provides a site for O-alkylation and O-acylation. Its oxygen atom possesses lone pairs, making it nucleophilic, though generally less so than the aniline nitrogen. This group also imparts hydrophilicity to the molecule.
-
The Propanenitrile Group (-CH₂CH₂CN): The nitrile group is an electron-withdrawing group. While generally unreactive towards electrophiles, its π-system can be targeted under specific conditions, and it can undergo acid-catalyzed hydrolysis.[6][7]
Understanding the relative reactivity of these sites is paramount for predicting the outcome of a reaction with a given electrophile.
The Dominant Reaction Pathway: Electrophilic Aromatic Substitution (EAS)
The N-substituted amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.[4][5] This directing effect stems from the superior resonance stabilization of the cationic intermediate (the arenium ion or σ-complex) when the electrophile adds to these positions.
Mechanism of Ortho/Para Direction
The rate-determining step in EAS is the attack of the aromatic ring on the electrophile (E⁺), which disrupts aromaticity.[8] When attack occurs at the para (or ortho) position, the nitrogen's lone pair can directly participate in stabilizing the positive charge through resonance, forming a critical fourth resonance structure (an iminium ion). This additional stabilization significantly lowers the activation energy for ortho/para attack compared to meta attack, where the nitrogen cannot provide such stabilization.[5]
Caption: General mechanism for para-electrophilic aromatic substitution.
Common EAS Reactions and Considerations
| Reaction Type | Typical Electrophile/Reagent | Catalyst | Key Considerations |
| Halogenation | Br₂, Cl₂ | None or mild Lewis Acid (e.g., FeBr₃) | The ring is highly activated, so the reaction often proceeds without a catalyst.[9] |
| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | Strongly acidic and oxidizing conditions can lead to side products or degradation. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | None | The reaction is often reversible. |
| Friedel-Crafts Alkylation | R-Cl, R-Br | AlCl₃, FeCl₃ | Prone to polyalkylation. The nitrogen and oxygen atoms can coordinate with the Lewis acid, deactivating the catalyst and the ring. |
| Friedel-Crafts Acylation | RCOCl, (RCO)₂O | AlCl₃ (stoichiometric) | The product ketone is less reactive, preventing polyacylation. Requires more than one equivalent of Lewis acid due to coordination with N and O atoms. |
Competing Reactions at Heteroatoms
While EAS is often the thermodynamically favored pathway, the nucleophilic nitrogen and oxygen atoms can compete for the electrophile, especially under kinetically controlled conditions.
N-Alkylation and N-Acylation
The secondary amine is a strong nucleophile and can react with alkylating (e.g., alkyl halides) and acylating (e.g., acyl chlorides) agents.
-
N-Alkylation: This reaction forms a tertiary amine. It competes directly with Friedel-Crafts alkylation. Generally, in the absence of a strong Lewis acid catalyst, N-alkylation can be a significant pathway.[10][11]
-
N-Acylation: Reaction with an acyl chloride or anhydride forms an amide. This is a very rapid reaction. The resulting amide group is much less activating for the aromatic ring, a property that can be used strategically to control reactivity in subsequent steps.
O-Alkylation and O-Acylation
The primary hydroxyl group can be converted into an ether or an ester.
-
O-Acylation: The reaction with an acyl chloride or anhydride, often in the presence of a base like pyridine, yields an ester. A related compound where this has occurred is Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-.[12] This reaction is typically straightforward.
-
O-Alkylation (Williamson Ether Synthesis): This requires deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.
Caption: Decision pathway for predicting chemoselectivity.
Reactivity of the Nitrile Group
The β-aminonitrile structural motif is a valuable synthon in medicinal chemistry.[13][14] While the nitrile carbon is electrophilic, the group as a whole is generally unreactive to electrophiles. However, the nitrogen of the nitrile can be protonated under strong acid conditions, which activates the carbon towards nucleophilic attack by water, leading to hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile group will hydrolyze first to a primary amide and then to a carboxylic acid. This is a common transformation for nitriles.[7]
Experimental Protocol: Para-Bromination of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
This protocol describes a representative EAS reaction. Due to the high activation of the ring, a Lewis acid catalyst is not required.
Objective: To selectively introduce a bromine atom at the para position of the aromatic ring.
Materials:
-
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (1.0 eq)
-
Bromine (1.0 eq)
-
Acetic Acid (as solvent)
-
Sodium thiosulfate solution (for quenching)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolution: Dissolve Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0-5 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in a small amount of acetic acid. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure para-brominated product.
Caption: Experimental workflow for para-bromination.
Conclusion
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a molecule whose reactivity is dominated by the electron-donating N-substituted aniline moiety. Electrophilic attack will overwhelmingly favor the ortho and para positions of the aromatic ring. However, the presence of nucleophilic nitrogen and oxygen centers introduces competitive reaction pathways. By carefully selecting the electrophile and controlling the reaction conditions—particularly the type of catalysis (Lewis acid, Brønsted acid, or base)—chemists can selectively target a specific functional group. This control is essential for leveraging this compound as a versatile building block in the development of new materials and pharmaceutical agents.
References
- 1. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 2. 3-(2-hydroxyethyl-phenylamino)propanenitrile [stenutz.eu]
- 3. Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- [cymitquimica.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04499A [pubs.rsc.org]
- 14. β-Aminonitrile synthesis by cyanation [organic-chemistry.org]
A Senior Application Scientist's In-depth Technical Guide to the Theoretical Calculations of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Abstract
This technical guide provides a comprehensive walkthrough for performing and interpreting theoretical calculations on the molecule Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8). This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in understanding the structural, electronic, and spectroscopic properties of organic molecules. We will delve into the rationale behind the selection of computational methods, provide step-by-step protocols for key calculations, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Introduction: The Significance of Theoretical Calculations in Molecular Characterization
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is an organic molecule featuring a nitrile group, a tertiary amine, a phenyl ring, and a hydroxyl group.[1] This combination of functional groups suggests a range of potential applications, from a building block in organic synthesis to a candidate for biological activity.[2][3] Understanding the molecule's three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signature.
Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for chemists.[4] Methods like Density Functional Theory (DFT) allow us to model molecular systems with a high degree of accuracy, providing insights that can be difficult or impossible to obtain through experimental means alone.[5][6] This guide will focus on a practical and robust computational workflow for characterizing Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Foundational Concepts: Selecting the Right Computational Tools
The accuracy of any theoretical calculation is contingent on the chosen methodology. For a molecule of this size and complexity, a balance must be struck between computational cost and accuracy.
Density Functional Theory (DFT): A Pragmatic Choice
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules.[4][5] It offers a favorable compromise between the high accuracy of post-Hartree-Fock methods and the speed of semi-empirical methods.[7] The core idea of DFT is that the energy of a system can be determined from its electron density.[6]
For our study of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has consistently demonstrated excellent performance for a wide range of organic molecules and is a popular choice in many computational studies.[6][8]
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. A larger, more flexible basis set will provide a more accurate description of the electron distribution but at a higher computational cost.
We will utilize the 6-311++G(d,p) Pople-style basis set. This basis set is a good choice for this system for the following reasons:
-
Triple-zeta valence: It uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
Diffuse functions (++): The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately describing the electron density far from the nucleus, which is important for systems with lone pairs and for calculating properties like electron affinity and proton affinity.
-
Polarization functions (d,p): The "(d,p)" signifies the addition of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.
The Computational Workflow: A Step-by-Step Guide
The following sections outline a detailed protocol for the theoretical investigation of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Molecular Structure and Input File Generation
The first step is to generate an initial 3D structure of the molecule. This can be done using any molecular building software. The chemical structure of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is presented below.
Caption: 2D representation of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Geometry Optimization
The initial structure is a mere guess. We must find the lowest energy conformation, which corresponds to the most stable structure of the molecule. This is achieved through geometry optimization.
Protocol:
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: B3LYP/6-311++G(d,p).
-
Keywords: Opt Freq. The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized structure.
-
Convergence Criteria: Use the default, tight convergence criteria to ensure a true minimum is found.
The output of this calculation will provide the optimized Cartesian coordinates of each atom, from which we can determine bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis
The frequency calculation serves two critical purposes:
-
Confirmation of a True Minimum: A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This spectrum can then be compared to experimental data for validation.
Protocol:
-
This calculation is performed concurrently with the geometry optimization by using the Freq keyword.
The output will list the vibrational modes and their frequencies (typically in cm⁻¹). It is common practice to scale the calculated frequencies by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the calculation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.
Protocol:
-
The HOMO and LUMO energies are part of the standard output from the geometry optimization calculation.
-
These energies can be used to calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO
Molecular Electrostatic Potential (MEP)
The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
Protocol:
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)).
-
Use a visualization software (e.g., GaussView, Avogadro) to generate the MEP surface.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations described.
Caption: Workflow for the theoretical characterization of a molecule.
Expected Results and Interpretation
While we do not have experimental data for direct comparison for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, we can make predictions based on the known properties of its functional groups and by comparing with data for analogous molecules.
Optimized Geometry
The geometry optimization will provide the most stable 3D arrangement of the atoms. Key parameters to analyze include:
-
Bond lengths: The C≡N bond of the nitrile group is expected to be around 1.15 Å. The C-N and C-C bond lengths in the aniline and ethyl fragments will be typical single bond lengths.
-
Bond angles: The C-C≡N moiety will be nearly linear (around 180°). The geometry around the tertiary nitrogen will be trigonal pyramidal.
-
Dihedral angles: The orientation of the phenyl ring relative to the side chains will be of particular interest, as this can influence intermolecular interactions.
Table 1: Predicted Key Geometric Parameters for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
| Parameter | Predicted Value (Å or °) |
| C≡N Bond Length | ~1.15 Å |
| C-C≡N Bond Angle | ~178-180° |
| C-N-C Bond Angles (amine) | ~110-115° |
Vibrational Spectrum
The calculated IR spectrum will show characteristic peaks for the functional groups present. For validation, we can compare this to the experimental IR spectrum of the closely related "Propanenitrile, 3-(phenylamino)-".[7]
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | ~3400-3600 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-2960 |
| C≡N | Stretching | ~2240-2260 |
| C=C (aromatic) | Stretching | ~1450-1600 |
| C-N | Stretching | ~1250-1350 |
| C-O | Stretching | ~1000-1250 |
Electronic Properties
The HOMO and LUMO analysis will provide insights into the molecule's electronic behavior.
-
HOMO: Likely to be localized on the electron-rich aniline moiety, specifically the nitrogen atom and the phenyl ring.
-
LUMO: Likely to be localized on the electron-withdrawing nitrile group and the phenyl ring.
-
HOMO-LUMO Gap: The magnitude of the gap will indicate the molecule's kinetic stability.
The MEP map will visually confirm these findings, with the most negative potential (red) expected around the nitrile nitrogen and the hydroxyl oxygen, and the most positive potential (blue) around the hydroxyl hydrogen and the hydrogens of the phenyl ring.
Conclusion: A Framework for In Silico Molecular Design
This guide has provided a robust and scientifically grounded framework for the theoretical characterization of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. By following the detailed protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The principles and methodologies outlined here are broadly applicable to a wide range of organic molecules and serve as a foundation for more advanced computational studies, such as reaction mechanism elucidation and in silico drug design. The synergy between theoretical calculations and experimental work is a powerful paradigm in modern chemical research, and this guide serves as a practical entry point into the computational aspect of this synergy.
References
- 1. 3-(2-hydroxyethyl-phenylamino)propanenitrile [stenutz.eu]
- 2. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. catalog.article4pub.com [catalog.article4pub.com]
- 5. 3-[(2-Hydroxyethyl)amino]propanenitrile | CAS 33759-44-3 [daltonresearchmolecules.com]
- 6. mdpi.com [mdpi.com]
- 7. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
HPLC analysis of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-"
An Application Note for the HPLC Analysis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Title: A Validated Reversed-Phase HPLC Method for the Assay and Impurity Profiling of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Abstract: This application note details the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. This compound, a key intermediate in various chemical syntheses, requires a precise analytical method to ensure quality and consistency in research and development settings.[1][2][3] The developed method utilizes a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and acetonitrile, coupled with UV detection. The protocol is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing. All validation parameters, including linearity, accuracy, precision, and limits of detection and quantitation, are presented.
Introduction and Method Rationale
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is an aromatic amine derivative with the molecular formula C₁₁H₁₄N₂O.[4][5] Its structure, incorporating a phenyl ring, a tertiary amine, a nitrile group, and a primary alcohol, presents specific characteristics that inform the chromatographic strategy. The phenyl group acts as a strong chromophore, making UV-based detection highly effective. The tertiary amine's basic nature (pKa can be estimated) means its ionization state is dependent on pH.[6] Uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times.
Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical mode of choice due to its prevalence in the pharmaceutical industry for analyzing moderately polar small molecules.[1][7]
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column was chosen as the primary stationary phase. Its hydrophobic nature provides effective retention for the aromatic ring of the analyte, while being versatile enough to separate impurities of varying polarities.
-
Mobile Phase: A buffered mobile phase is critical. An acidic pH (e.g., using formic or phosphoric acid) is employed to protonate the tertiary amine group. This consistent positive charge prevents interactions with residual acidic silanols on the silica backbone of the stationary phase, resulting in improved peak symmetry and stable retention. Acetonitrile is selected as the organic modifier due to its low UV cutoff and favorable elution strength for this class of compounds.
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is specified. This not only allows for sensitive detection at the wavelength of maximum absorbance (λ-max) but also enables peak purity analysis by comparing UV spectra across the peak, a crucial feature for impurity profiling.[1]
-
Elution: A gradient elution method is developed to ensure the separation of early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[8]
Materials and Methods
2.1 Reagents and Standards
-
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- Reference Standard (>99.5% purity)
-
Acetonitrile (ACN), HPLC Gradient Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC/MS Grade or Milli-Q equivalent
-
Formic Acid (≥98%), ACS Grade
2.2 Instrumentation and Chromatographic Column
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with:
-
Quaternary Pump
-
Vial Sampler/Autosampler
-
Multicolumn Thermostat/Column Oven
-
Diode Array Detector (DAD)
-
-
Chromatographic Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
Detailed Experimental Protocols
Protocol 3.1: Preparation of Solutions
Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean glass media bottle.
-
Carefully add 1.0 mL of formic acid to achieve a concentration of 0.1% (v/v), resulting in a pH of approximately 2.7.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Mobile Phase B (Organic):
-
Use HPLC-grade Acetonitrile directly. Degas if necessary.
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Mix well and allow it to come to room temperature before use. This composition ensures that the sample solvent is chromatographically "weaker" than the mobile phase at the point of elution, preventing peak distortion.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
Working Standard Solution (0.1 mg/mL for Assay):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
Sample Solution (0.1 mg/mL):
-
Accurately weigh a sample amount equivalent to 25 mg of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- into a 25 mL volumetric flask.
-
Prepare the sample in the same manner as the Standard Stock Solution.
-
Perform a subsequent 1-in-10 dilution (as for the working standard) to achieve a final nominal concentration of 0.1 mg/mL. Sample solutions should be filtered through a 0.45 µm PTFE syringe filter prior to injection to remove particulates.[9]
Protocol 3.2: HPLC System Configuration and Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | DAD/PDA, Monitoring Wavelength: 254 nm (Bandwidth: 4 nm), Reference: 360 nm (Bandwidth: 10 nm) |
| Run Time | 30 minutes |
| Gradient | Time (min) |
| 0.00 | |
| 20.00 | |
| 25.00 | |
| 25.01 | |
| 30.00 |
Experimental Workflow Diagram
Caption: A flowchart of the complete analytical workflow.
Method Validation and Performance Data
A robust HPLC method requires validation to ensure it is fit for its intended purpose.[6] The following validation parameters were assessed according to standard guidelines.
Specificity
Specificity was demonstrated by injecting the diluent (blank) and a sample solution. The blank chromatogram showed no interfering peaks at the retention time of the main analyte or any known impurities. Peak purity analysis using the DAD confirmed that the analyte peak was spectrally pure and free from co-eluting impurities.
Linearity and Range
Linearity was evaluated by preparing five solutions of the reference standard over a concentration range of 0.05 mg/mL to 0.15 mg/mL (50% to 150% of the assay concentration).
| Parameter | Result |
| Range | 0.05 - 0.15 mg/mL |
| Correlation Coeff. (r²) | > 0.999 |
| Y-Intercept | < 2% of response at 100% level |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the assay concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.8% | 0.4% |
| 100% | 100.5% | 0.3% |
| 120% | 100.1% | 0.5% |
Precision
Repeatability (System Precision): Six replicate injections of the 0.1 mg/mL working standard solution were performed.
-
Result: %RSD of the peak areas was ≤ 0.5%.
Intermediate Precision (Ruggedness): The assay was repeated on a different day by a different analyst using a different HPLC system. The results were compared to the initial precision study.
-
Result: The cumulative %RSD for both sets of data was ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.0003 mg/mL (0.3% of assay concentration)
-
LOQ: 0.001 mg/mL (1.0% of assay concentration)
Discussion and Troubleshooting
-
Critical Parameter - Mobile Phase pH: The use of 0.1% formic acid is crucial for obtaining symmetrical peaks. If peak tailing is observed, ensure the mobile phase is freshly prepared and the pH is consistently acidic. A shift in pH can deprotonate the amine, leading to undesirable interactions with the column.
-
Retention Time Drift: A gradual shift in retention time may indicate column aging or a change in mobile phase composition. Ensure consistent mobile phase preparation and adequate column equilibration (at least 10 column volumes) between runs.
-
Extraneous Peaks: Ghost peaks may arise from contaminated solvents or carryover from the autosampler. Running a blank gradient can help diagnose the source. A robust autosampler wash protocol (using a strong solvent like ACN/MeOH) is recommended.
Conclusion
The RP-HPLC method described provides a reliable, specific, and robust tool for the quantitative determination and impurity analysis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. The comprehensive validation data demonstrates that the method is fit-for-purpose in a regulated research or quality control environment, ensuring the integrity of data for drug development professionals.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 3. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 4. 3-(2-hydroxyethyl-phenylamino)propanenitrile [stenutz.eu]
- 5. Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- [cymitquimica.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmaguru.co [pharmaguru.co]
The Versatile Intermediate: A Guide to Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- in Organic Synthesis
Introduction: Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, also known as N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline (CAS No. 92-64-8), is a valuable bifunctional intermediate in the landscape of organic synthesis. Its molecular structure, featuring a nucleophilic secondary amine, a reactive nitrile group, and a hydroxyl functionality, makes it a versatile building block for the construction of a variety of more complex molecules. This guide provides an in-depth exploration of its synthesis, properties, and key applications, with a focus on its role in the preparation of dyes and as a potential precursor for pharmaceutical compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 92-64-8 | [4] |
| Molecular Formula | C₁₁H₁₄N₂O | [3][4] |
| Molecular Weight | 190.24 g/mol | [4][5] |
| Melting Point | 68 °C | [3][6] |
| Boiling Point | 315 °C (lit.) | [3][6] |
| Density | 1.120 g/mL at 25 °C (lit.) | [5][7] |
| Refractive Index (n20/D) | 1.57 (lit.) | [3][6] |
| Solubility | Not miscible or difficult to mix with water. | [2][3] |
Note: Spectroscopic data for this compound is not widely available in public databases. Researchers should perform their own analyses (NMR, IR, MS) to confirm identity and purity.
Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
The primary and most efficient method for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is the cyanoethylation of N-(2-hydroxyethyl)aniline. This reaction is a classic example of a Michael addition, where the secondary amine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[8]
Caption: Synthesis via Cyanoethylation
Causality Behind Experimental Choices:
The choice of a base catalyst is crucial for this reaction. While the reaction can proceed without a catalyst, the use of a base deprotonates the amine to a small extent, increasing its nucleophilicity and accelerating the reaction rate. Cupric acetate has been reported as a particularly effective catalyst for the cyanoethylation of anilines, leading to higher yields.[8] The reaction is typically heated to overcome the activation energy barrier and drive the reaction to completion.
Detailed Experimental Protocol: Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
This protocol is adapted from a similar, well-established procedure for the cyanoethylation of aniline and should be optimized for specific laboratory conditions.[8]
Materials:
-
N-(2-hydroxyethyl)aniline
-
Acrylonitrile
-
Cupric acetate (catalyst)
-
Chloroform (or other suitable organic solvent for extraction)
-
10% Aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-(2-hydroxyethyl)aniline (1.0 equivalent), acrylonitrile (1.1 equivalents), and a catalytic amount of cupric acetate (e.g., 0.02 equivalents).
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Extraction: Add 10% aqueous sodium hydroxide solution to the cooled mixture. Extract the product into chloroform (or another suitable organic solvent) using a separatory funnel. Repeat the extraction process on the aqueous layer to maximize product recovery.
-
Washing and Drying: Combine the organic extracts and wash them with water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Safety Precautions:
-
Acrylonitrile is a toxic and flammable compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroform is a suspected carcinogen. All handling should be done in a fume hood.
-
The reaction should be performed with appropriate engineering controls in place.
Applications in Organic Synthesis
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a key intermediate in the synthesis of various organic compounds, particularly in the dye industry.[2][3]
Application as a Coupling Component in Azo Dye Synthesis
Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-).[1][9] The synthesis of azo dyes involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich coupling component.[9] The tertiary amine in Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- strongly activates the aromatic ring, making it an excellent coupling partner for diazonium salts.
Caption: Azo Dye Synthesis Workflow
Detailed Experimental Protocol: Synthesis of a Disperse Azo Dye
This protocol provides a general method for the synthesis of an azo dye using Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- as the coupling component.[1]
Materials:
-
A primary aromatic amine (e.g., 4-nitroaniline)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
-
Sodium Acetate
-
Ethanol (for recrystallization)
-
Ice bath
-
Beakers and magnetic stirrer
-
Büchner funnel and vacuum flask
Procedure:
-
Diazotization:
-
In a beaker, dissolve the primary aromatic amine (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to complete the formation of the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate beaker, dissolve Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (1.0 equivalent) in a suitable solvent (e.g., acetic acid or an alcohol/water mixture).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Add a solution of sodium acetate to adjust the pH and facilitate the coupling reaction. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye with cold water until the filtrate is neutral.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified dye in a desiccator or a vacuum oven.
-
Potential Pharmaceutical Applications
While specific examples are not extensively documented in readily available literature, the structural motifs within Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- suggest its potential as an intermediate in the synthesis of pharmaceutically active compounds. The phenothiazine scaffold, for instance, is a core structure in many antipsychotic drugs.[5][6][10] The aniline portion of the intermediate could potentially be a precursor to a phenothiazine ring system through appropriate cyclization strategies. Further research in this area could unveil novel synthetic routes to valuable pharmaceutical agents.
Conclusion
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a readily accessible and highly versatile intermediate. Its synthesis via the cyanoethylation of N-(2-hydroxyethyl)aniline is a robust and scalable process. The presence of multiple reactive sites allows for its application in diverse synthetic pathways, most notably as a coupling component in the production of azo dyes. While its full potential in pharmaceutical synthesis is yet to be fully explored, its structural features suggest it as a promising starting material for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. N-Cyanoethyl-hydroxyethyl aniline | 92-64-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-(2-hydroxyethyl-phenylamino)propanenitrile [stenutz.eu]
- 6. lookchem.com [lookchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3962209A - Process for preparing azo dyestuffs with ortho-azo cyano groups by cyano exchange of metal cyanides and halo dyestuffs - Google Patents [patents.google.com]
Application Notes and Protocols: Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" (CAS No. 92-64-8) in the field of medicinal chemistry. While direct and extensive research on the specific medicinal applications of this molecule is not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. This guide, therefore, explores its potential by examining the activities of structurally related chemical classes and provides generalized protocols for synthesis and biological evaluation.
Introduction to Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, also known as N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, is an organic compound with the chemical formula C₁₁H₁₄N₂O.[1][2] It possesses a versatile structure featuring a phenylamino core, a flexible hydroxyethyl chain, and a reactive nitrile group. This combination of functional groups makes it an interesting scaffold for chemical modification and exploration in drug discovery.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 92-64-8 | [1][3] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2][4] |
| Molecular Weight | 190.24 g/mol | [4] |
| Appearance | Powder/Crystalline Solid | [1] |
| Boiling Point | 315 °C (lit.) | [1] |
| Density | 1.06 g/mL at 25 °C (lit.) | [1] |
| Water Solubility | Not miscible or difficult to mix with water | [1] |
While its primary documented applications are as an intermediate in the synthesis of azo dyes and in biological research for potential antimicrobial properties, its structural components suggest a broader potential in medicinal chemistry.[4] The N-aryl-β-alaninenitrile core and the N-(2-hydroxyethyl)aniline moiety are found in various compounds with diverse biological activities.
Potential Therapeutic Applications: A Scaffold-Based Perspective
The medicinal chemistry value of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- can be inferred from the biological activities of its constituent chemical classes.
N-Aryl-β-Alanine and N-Aryl-β-Alaninenitrile Derivatives: Anticancer and Antimicrobial Potential
N-aryl-β-alanine derivatives have been investigated for their selective cytotoxicity against cancer cells.[3] These compounds can interfere with the metabolic roles of alanine, thereby disrupting cancer cell survival and growth.[3] Specifically, N-substituted β-amino acid derivatives with phenolic groups are considered promising pharmacophores due to their ability to form strong hydrogen bonds with cellular targets, leading to antimicrobial activity.[3]
Although some studies on N-aryl-β-alanine derivatives did not show significant antibacterial or antifungal activity in vitro, the broader class of N-substituted β-amino acids is known to exhibit a variety of biological activities, including antibacterial, antiviral, and anti-inflammatory effects.[4]
N-(2-Hydroxyethyl)aniline Derivatives: Diverse Pharmacological Activities
The N-(2-hydroxyethyl)aniline moiety is a key structural component in a range of pharmacologically active molecules. For instance, novel N-(2-hydroxyethyl)amide derivatives have demonstrated significant anticonvulsant activity with a better safety profile than some existing drugs.[5] Furthermore, 2-(2-Nitroanilino)ethanol, a related compound, is used in the preparation of (phenylamino)quinoxalinone derivatives, which have been identified as a new class of glycogen phosphorylase inhibitors.[6]
The versatility of the N-(2-hydroxyethyl)aniline scaffold is further highlighted by its use as an intermediate in the synthesis of various pharmaceuticals.[2]
The Nitrile Group: A Key Pharmacophore
The nitrile group is a prevalent functional group in many approved drugs and clinical candidates, contributing to their biological activity through various mechanisms.[7][8] It can act as a bioisostere for a carbonyl group, enhance binding to target proteins through dipole-dipole interactions or hydrogen bonding, and modulate the physicochemical properties of a molecule to improve its pharmacokinetic profile.[7][8] The presence of the nitrile group in "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" offers a valuable handle for both chemical modification and potential interaction with biological targets.
Synthetic Protocols
The synthesis of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" and its derivatives typically involves the cyanoethylation of an appropriately substituted aniline.
General Synthesis of N-Substituted Propanenitriles via Cyanoethylation
This protocol describes a general method for the synthesis of N-substituted propanenitriles, which can be adapted for the synthesis of the title compound and its analogs.
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 122-98-5: N-(2-Hydroxyethyl)aniline | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Nitro-N-hydroxyethyl aniline | 4926-55-0 [chemicalbook.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for the cyanoethylation of N-(2-hydroxyethyl)aniline
Application Note & Protocol
Protocol for the Selective N-Cyanoethylation of N-(2-hydroxyethyl)aniline
Abstract & Introduction
The cyanoethylation of amines is a fundamental and versatile C-N bond-forming reaction in organic synthesis.[1] This application note provides a comprehensive protocol for the selective cyanoethylation of the secondary amine in N-(2-hydroxyethyl)aniline using acrylonitrile. The reaction proceeds via an aza-Michael addition, a class of conjugate additions that are crucial for synthesizing β-aminonitrile compounds.[2][3] The target product, N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline (CAS 92-64-8), is a valuable intermediate in the manufacturing of dyestuffs, pharmaceuticals, and other specialty organic chemicals.[4][5]
This guide is designed for chemical researchers and process development scientists. It moves beyond a simple recitation of steps to explain the causality behind the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will address the critical aspects of catalyst selection for aromatic amines, reaction control, and rigorous safety measures necessitated by the hazardous nature of the reagents.
Reaction Principle and Mechanism
The core of this synthesis is the Michael addition of the secondary amine of N-(2-hydroxyethyl)aniline to the electron-deficient alkene of acrylonitrile.[2] The powerful electron-withdrawing nature of the nitrile (-CN) group polarizes the carbon-carbon double bond in acrylonitrile, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
While aliphatic amines are often basic enough to react with acrylonitrile without a catalyst, the reduced nucleophilicity of aromatic amines like N-(2-hydroxyethyl)aniline necessitates the use of a catalyst to achieve reasonable yields and reaction rates.[6] Acid catalysts, such as cupric acetate, are particularly effective. The catalyst likely coordinates with the nitrile group, further enhancing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by the amine.[7]
The reaction selectively occurs at the secondary amine rather than the primary alcohol due to the greater nucleophilicity of nitrogen compared to oxygen under these conditions.
Caption: Aza-Michael addition mechanism for cyanoethylation.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Properties |
| N-(2-hydroxyethyl)aniline | 122-98-5 | C₈H₁₁NO | 137.18 | Liquid, d=1.094 g/mL |
| Acrylonitrile (stabilized) | 107-13-1 | C₃H₃N | 53.06 | Liquid, d=0.806 g/mL |
| Cupric Acetate (monohydrate) | 6046-93-1 | Cu(C₂H₃O₂)₂·H₂O | 199.65 | Solid |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent, d=0.867 g/mL |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Solid |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent, d=1.33 g/mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Critical Safety Precautions
THIS PROCEDURE MUST BE PERFORMED IN A CERTIFIED AND PROPERLY FUNCTIONING CHEMICAL FUME HOOD.
-
Acrylonitrile: Acrylonitrile is a highly flammable, acutely toxic, and carcinogenic liquid.[8][9] It is readily absorbed through the skin and can be fatal if inhaled, swallowed, or in contact with skin.[10] Vapors can form explosive mixtures with air.[11] It must be handled with extreme caution, using appropriate personal protective equipment (PPE). Acrylonitrile can polymerize violently, especially in the presence of strong bases or acids; always use a stabilized grade.[12]
-
N-(2-hydroxyethyl)aniline: This compound is toxic if it comes into contact with skin and can cause serious eye damage.[13][14][15] Avoid all direct contact.
-
Toluene/DCM: These are volatile organic solvents. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE):
-
Waste Disposal: All waste containing acrylonitrile must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams.
Detailed Experimental Protocol
This protocol describes the synthesis on a 0.1 mole scale.
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet at the top, and a dropping funnel. Ensure all glassware is dry.
-
Place the entire setup in a heating mantle on a magnetic stirrer within a chemical fume hood.
Procedure
-
Charge the Flask: To the flask, add N-(2-hydroxyethyl)aniline (13.72 g, 0.1 mol) and cupric acetate monohydrate (0.40 g, 2 mol%).
-
Add Solvent: Add 75 mL of toluene to the flask to dissolve the reactants.
-
Initiate Heating: Begin stirring and gently heat the mixture to 80 °C under a slow stream of nitrogen.
-
Add Acrylonitrile: In the dropping funnel, place acrylonitrile (5.31 g, 6.6 mL, 0.1 mol). Add the acrylonitrile dropwise to the heated reaction mixture over a period of 30 minutes. The reaction is exothermic; maintain the internal temperature below 95 °C.[16]
-
Reaction: After the addition is complete, continue to stir the mixture at 90-95 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification
-
Neutralization: Add 50 mL of a saturated aqueous sodium bicarbonate solution to the cooled reaction mixture and stir for 15 minutes to quench the catalyst.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with brine (2 x 50 mL).
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (DCM and toluene) using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. The product, N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline, is a light yellow liquid.[17]
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical methods:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups, notably the nitrile stretch (~2245 cm⁻¹) and the O-H stretch (~3400 cm⁻¹).
-
GC-MS: To confirm the molecular weight and assess purity.
| Parameter | Expected Value |
| Appearance | Colorless to light yellow liquid[17] |
| Molecular Weight | 190.25 g/mol [4] |
| Boiling Point | ~107-110 °C at reduced pressure[17] |
| Refractive Index (n20/D) | ~1.57[4] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use fresh cupric acetate. 2. Ensure the internal temperature reaches 90-95 °C. 3. Extend the reaction time and monitor by TLC/GC. |
| Formation of Byproducts | 1. Reaction temperature too high. 2. Presence of water in reactants. 3. Polymerization of acrylonitrile. | 1. Maintain strict temperature control. 2. Use anhydrous solvents and dry glassware. 3. Ensure stabilized acrylonitrile is used; avoid exposure to bases or high heat during addition. |
| Acrylonitrile Polymerization | 1. Addition rate too fast. 2. Localized overheating. 3. Contamination with base. | 1. Add acrylonitrile slowly and dropwise. 2. Ensure vigorous stirring. 3. Ensure all glassware is clean and free of basic residues. |
| Difficult Purification | 1. Incomplete reaction leading to close-boiling impurities. 2. Thermal decomposition during distillation. | 1. Drive the reaction to completion before work-up. 2. Use a high-vacuum system to lower the distillation temperature. |
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. N-Cyanoethyl-hydroxyethyl aniline | 92-64-8 [chemicalbook.com]
- 5. N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]
- 9. nj.gov [nj.gov]
- 10. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 12. ineos.com [ineos.com]
- 13. echemi.com [echemi.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. organicreactions.org [organicreactions.org]
- 17. fishersci.com [fishersci.com]
Analytical methods for the quantification of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-"
Abstract
Introduction: The Analytical Challenge
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is an aromatic amine derivative containing nitrile and hydroxyl functional groups. This unique combination of functionalities presents specific challenges and opportunities for its quantification. The aromatic phenylamino group provides a strong chromophore suitable for UV detection, while the polar hydroxyl and nitrile groups influence its chromatographic behavior. The presence of a tertiary amine also makes the compound susceptible to pH-dependent ionization. An effective analytical strategy must account for these properties to ensure specificity, accuracy, and precision.
The objective of this guide is to provide a comprehensive suite of analytical protocols that are not only technically sound but also validated according to internationally recognized standards, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The choice of method will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.
Method Selection Rationale
The selection of an appropriate analytical technique is paramount for achieving reliable quantification. The following diagram illustrates the decision-making process based on key analytical requirements.
Caption: Decision tree for selecting the appropriate analytical method.
-
HPLC-UV: Ideal for routine analysis in simple matrices (e.g., drug substance, simple formulations) where moderate sensitivity is sufficient. It is a robust and widely available technique.
-
GC-MS: Suitable for volatile and thermally stable compounds. While the target analyte's polarity may pose a challenge, derivatization can be employed to improve its chromatographic properties. GC-MS offers excellent specificity.[4][5][6]
-
LC-MS/MS: The method of choice for complex matrices (e.g., biological fluids, environmental samples) and when high sensitivity and specificity are required.[7][8][9][10]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is recommended for the quantification of the analyte in bulk material or simple formulations. It leverages the UV absorbance of the phenylamino group for detection.
Scientific Rationale
Reversed-phase chromatography is selected due to the analyte's moderate polarity.[11][12] A C18 column provides a hydrophobic stationary phase that interacts with the aromatic ring of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve adequate retention and resolution. The use of a buffer is critical to control the ionization state of the tertiary amine, thereby ensuring consistent retention times and peak shapes.[13]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 18 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The validation of this method should be performed in accordance with ICH Q2(R1) guidelines.[1][2][14]
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of the analyte, particularly when higher specificity than HPLC-UV is required. Due to the analyte's polarity and potential for thermal degradation, a derivatization step is included to improve its volatility and chromatographic performance.
Scientific Rationale
The hydroxyl group of the analyte can cause peak tailing on standard non-polar GC columns. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, creating a less polar and more volatile derivative. Electron Ionization (EI) is used to generate characteristic fragment ions, which are then detected by the mass spectrometer, providing a high degree of specificity.
Experimental Protocol
Derivatization:
-
Evaporate 1 mL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Splitless, 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) - Quantifier and qualifier ions to be determined from the mass spectrum of the derivatized standard. |
Data Analysis: Quantification is performed by integrating the peak area of the selected quantifier ion and comparing it to a calibration curve generated from derivatized standards.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for trace-level quantification in complex matrices.
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.[10][15] Electrospray Ionization (ESI) in positive mode is chosen to efficiently ionize the tertiary amine of the analyte. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process significantly reduces matrix interference and enhances selectivity.[8][9]
Experimental Protocol
LC Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500 °C.
-
Curtain Gas: 35 psi.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. A primary (quantifier) and a secondary (qualifier) transition should be established.
Method Validation: All methods must be validated according to the principles outlined by the FDA and ICH.[16][17][18][19] This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[20]
Conclusion
The analytical methods presented provide a comprehensive framework for the robust quantification of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-". The choice of method—HPLC-UV for routine analysis, GC-MS for enhanced specificity, or LC-MS/MS for high-sensitivity applications in complex matrices—should be guided by the specific analytical requirements. Proper method validation is crucial to ensure the reliability and accuracy of the generated data, supporting confident decision-making in research and drug development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. academic.oup.com [academic.oup.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. ijprajournal.com [ijprajournal.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. starodub.nl [starodub.nl]
- 15. researchgate.net [researchgate.net]
- 16. propharmagroup.com [propharmagroup.com]
- 17. fda.gov [fda.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 20. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols: The Strategic Role of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- in the Synthesis of Advanced Dye Precursors
Introduction: Unveiling the Potential of a Versatile Coupling Component
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and commercially significant class, renowned for their vibrant colors, excellent fastness properties, and adaptability to a wide range of substrates. The synthesis of these dyes hinges on a cornerstone reaction: the coupling of a diazonium salt with an electron-rich aromatic compound. The choice of this "coupling component" is paramount, as it profoundly influences the final hue, solubility, and performance of the dye. "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-", also known as N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline, has emerged as a particularly valuable coupling component in the synthesis of disperse dyes, which are crucial for coloring hydrophobic fibers like polyester.
The unique molecular architecture of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- offers a trifecta of desirable features for dye synthesis. The tertiary amino group, being a potent electron-donating group, strongly activates the aromatic ring, facilitating a regioselective electrophilic substitution by the diazonium ion, typically at the para-position. The presence of the hydroxyethyl (-CH₂CH₂OH) and cyanoethyl (-CH₂CH₂CN) substituents provides several advantages. The hydroxyethyl group can enhance the dye's affinity for polyester fibers and provides a potential site for further chemical modification. The cyanoethyl group, an electron-withdrawing moiety, can modulate the electronic properties of the resulting dye, influencing its color and lightfastness. This application note provides a comprehensive guide for researchers and scientists on the utilization of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- in the synthesis of high-performance azo dye precursors, complete with detailed protocols, characterization data, and safety considerations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 190.24 g/mol | --INVALID-LINK--[1] |
| Appearance | Liquid | --INVALID-LINK--[1] |
| Purity | Typically ≥98% | --INVALID-LINK--[1] |
Synthetic Strategy: The Azo Coupling Reaction
The synthesis of azo dyes is a well-established, two-step process that offers a high degree of versatility.[2] The overall workflow is depicted below:
Caption: General workflow for azo dye synthesis.
PART 1: Diazotization of a Primary Aromatic Amine
The first critical step is the conversion of a primary aromatic amine into a highly reactive diazonium salt. This reaction is conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2] The choice of the aromatic amine will determine a significant portion of the final dye's structure and properties. For this protocol, we will use 2-amino-6-nitrobenzothiazole as an exemplary diazo component, which is used in the synthesis of C.I. Disperse Red 177.[1]
Protocol 1: Diazotization of 2-Amino-6-nitrobenzothiazole
Materials:
-
2-Amino-6-nitrobenzothiazole
-
Concentrated Sulfuric Acid (98%)
-
Nitrosylsulfuric Acid (40%)
-
Urea or Sulfamic Acid
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice-salt bath
Procedure:
-
Dissolution of the Amine: In the three-necked flask, carefully add 19.6 g (0.1 mol) of concentrated sulfuric acid. While stirring, slowly heat the acid to 60 °C.
-
Gradually add 2.0 g (0.01 mol) of 2-amino-6-nitrobenzothiazole to the warm acid. Stir until complete dissolution is achieved.
-
Cooling: Cool the solution to 40 °C and then slowly add 12.6 g of water, ensuring the temperature does not rise excessively.
-
Diazotization: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C.
-
Slowly add 4.2 g of 40% nitrosylsulfuric acid dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 3 hours. Monitor the reaction by spotting a drop of the reaction mixture onto starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus complete diazotization.
-
Quenching Excess Nitrous Acid: Once the diazotization is complete, cautiously add a small amount of urea or sulfamic acid to the reaction mixture to decompose any remaining nitrous acid. The disappearance of the blue-black color on the starch-iodide paper confirms the quenching.
-
The resulting diazonium salt solution is highly unstable and should be used immediately in the subsequent coupling reaction.
PART 2: Azo Coupling with Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
The second stage of the synthesis involves the electrophilic substitution reaction between the freshly prepared diazonium salt and the coupling component, Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. The electron-donating amino group of the coupling component directs the substitution to the para-position of the phenyl ring.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
-
Distilled Water
-
Hydrochloric Acid
-
Dispersing agent (e.g., a lignosulfonate-based dispersant)
-
Ice
-
Sodium Hydroxide solution (for pH adjustment)
Equipment:
-
Large beaker (2000 mL) with a mechanical stirrer
-
Ice bath
Procedure:
-
Preparation of the Coupling Solution: In the large beaker, add 200 mL of distilled water, 24.0 g of concentrated hydrochloric acid, and 0.2 g of a suitable dispersing agent.
-
While stirring, add 5.0 g (0.026 mol) of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. Ensure the compound is well dispersed.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the stirred coupling solution over 1-1.5 hours. Maintain the temperature at 0-5 °C throughout the addition. A colored precipitate will form.
-
Completion of Reaction: Continue stirring the reaction mixture at 0-5 °C for 10 hours to ensure the coupling reaction goes to completion. The endpoint can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Adjust the pH of the mixture to approximately 1.0 using a sodium hydroxide solution.
-
Heat the suspension to 60 °C and then filter the solid product.
-
Wash the filter cake with water until the filtrate is neutral (pH 7-8).
-
Dry the product in an oven at a moderate temperature (e.g., 60-70 °C) to obtain the crude azo dye.
Characterization of the Synthesized Azo Dye
The synthesized dye precursor should be thoroughly characterized to confirm its structure and purity. The following techniques are typically employed:
-
UV-Visible Spectroscopy: The UV-Vis spectrum of the dye, dissolved in a suitable solvent (e.g., acetone or DMF), will show a characteristic absorption maximum (λmax) in the visible region, which is responsible for its color. For azo dyes derived from N,N-disubstituted anilines, these values are often in the range of 400-600 nm.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands to look for include:
-
C≡N stretching (for the nitrile group) around 2240 cm⁻¹
-
N=N stretching (for the azo group) around 1400-1450 cm⁻¹
-
O-H stretching (for the hydroxyl group) as a broad band around 3400 cm⁻¹
-
Aromatic C-H and C=C stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the synthesized dye. The chemical shifts and coupling patterns of the protons and carbons in the aromatic rings and the aliphatic side chains will confirm the expected structure.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the dye and to provide information about its fragmentation pattern, further confirming its identity.
Safety Precautions
As a senior application scientist, ensuring the safety of all laboratory personnel is of utmost importance. The following safety precautions must be strictly adhered to during the synthesis of azo dyes:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of volatile or hazardous reagents.
-
Handling of Reagents:
-
Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care and add them slowly to water when diluting, never the other way around.
-
Sodium Nitrite and Nitrosylsulfuric Acid: These are strong oxidizing agents and are toxic. Avoid contact with skin and eyes.
-
Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. Handle with caution.
-
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-: While specific toxicity data for this compound is limited, it should be handled with care, assuming it may be harmful. Avoid inhalation, ingestion, and skin contact.
-
-
Temperature Control: The diazotization reaction is exothermic and must be carefully controlled at low temperatures. A runaway reaction can lead to the rapid decomposition of the diazonium salt, which can be explosive.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is a highly effective and versatile coupling component for the synthesis of disperse azo dyes. Its unique combination of activating and functional groups allows for the creation of a wide palette of colors with desirable properties for dyeing synthetic fibers. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel dye structures based on this valuable intermediate. Further research can focus on leveraging the hydroxyethyl group for post-synthetic modifications, such as esterification or etherification, to further tune the dye's properties, including its solubility, affinity for different substrates, and fastness. The continued exploration of such well-designed dye precursors is crucial for the development of next-generation colorants with enhanced performance and improved environmental profiles.
References
Application Note & Protocol: A Streamlined Approach to the Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Abstract
This document provides a comprehensive guide for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8), a valuable intermediate in the fields of dye chemistry, biological research, and pharmaceutical development.[1] The protocol herein details a robust and efficient method centered on the aza-Michael addition of N-(2-hydroxyethyl)aniline to acrylonitrile. Emphasis is placed on the rationale behind procedural steps, stringent safety measures, and methods for ensuring the synthesis of a high-purity final product. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Introduction and Scientific Background
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a versatile bifunctional molecule incorporating a nitrile group, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a sought-after precursor for a variety of more complex molecules, including azo dyes and compounds with potential biological activities.[1]
The core of this synthetic protocol lies in the aza-Michael addition, a powerful and widely-used carbon-nitrogen bond-forming reaction.[2][3] This reaction involves the conjugate addition of a nucleophilic amine, in this case, the secondary amine of N-(2-hydroxyethyl)aniline, to an α,β-unsaturated nitrile, acrylonitrile.[2][4][5] While this reaction can proceed uncatalyzed, the efficiency and reaction kinetics can be significantly influenced by the choice of catalysts and reaction conditions.[1][4] This guide will present a well-established, non-catalyzed method that provides a balance of simplicity, efficiency, and high yield.
Reaction Scheme:
N-(2-hydroxyethyl)aniline + Acrylonitrile → Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
The mechanism is initiated by the nucleophilic attack of the nitrogen atom of N-(2-hydroxyethyl)aniline on the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. This is followed by proton transfer to the α-carbon to yield the final product.
Materials and Methods
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier | Notes |
| N-(2-hydroxyethyl)aniline | 122-98-5 | C₈H₁₁NO | 137.18 | Sigma-Aldrich | Purity ≥ 98% |
| Acrylonitrile | 107-13-1 | C₃H₃N | 53.06 | Sigma-Aldrich | Stabilized, Purity ≥ 99% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | VWR | Anhydrous |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Sigma-Aldrich | ACS Grade for Chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Sigma-Aldrich | ACS Grade for Chromatography |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | MilliporeSigma | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Experimental Protocol
Critical Safety Precautions
Acrylonitrile is a highly toxic, flammable, and carcinogenic compound. [6][7] All handling of acrylonitrile must be performed in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (butyl rubber is recommended).[6][8] Do not wear contact lenses.[8]
-
Handling: Acrylonitrile is absorbed through the skin and can cause severe burns.[6] Avoid inhalation of vapors.[6] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][10]
-
Storage: Store acrylonitrile in a tightly closed container in a cool, well-ventilated area, away from heat, sparks, strong acids, bases, and amines.[8][10]
-
Spills and Waste: Have an appropriate spill kit ready. Dispose of all chemical waste in accordance with institutional and local regulations.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-hydroxyethyl)aniline (5.0 g, 36.45 mmol).
-
Place the flask in an ice-water bath to control the initial exotherm of the reaction.
-
-
Addition of Acrylonitrile:
-
In a dropping funnel, place acrylonitrile (2.12 g, 2.68 mL, 40.10 mmol, 1.1 eq).
-
Add the acrylonitrile dropwise to the stirring N-(2-hydroxyethyl)aniline over a period of 20-30 minutes. Causality Note: A slow, controlled addition is crucial to dissipate the heat generated during this exothermic Michael addition, preventing unwanted polymerization of acrylonitrile and ensuring a safer reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 2-3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material (N-(2-hydroxyethyl)aniline) is no longer visible.
-
-
Work-up and Extraction:
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM, 50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) to remove any unreacted water-soluble starting materials or byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product as an oil.
-
-
Purification:
-
Purify the crude oil via silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column.
-
Elute the product using a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect the fractions containing the desired product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- as a pure oil.
-
Results and Characterization
The protocol described is expected to yield the target compound in good purity.
| Parameter | Value |
| Starting Material (N-(2-hydroxyethyl)aniline) | 5.0 g (36.45 mmol) |
| Reagent (Acrylonitrile) | 2.12 g (40.10 mmol) |
| Reaction Time | 2-3 hours |
| Reaction Temperature | Room Temperature |
| Expected Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -OH stretch, -C≡N stretch, N-H stretch).
-
Mass Spectrometry: To confirm the molecular weight.
Conclusion
This application note details a reliable and straightforward protocol for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- via an aza-Michael addition. By adhering to the outlined steps and, most importantly, the stringent safety precautions for handling acrylonitrile, researchers can confidently produce this valuable chemical intermediate. The provided workflow and rationale for key experimental choices aim to empower scientists to achieve high yields and purity in their synthetic endeavors.
References
- 1. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 9. ACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ineos.com [ineos.com]
Application Notes and Protocols for the Purification of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Abstract
This technical guide provides a comprehensive overview of purification strategies for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8), a key intermediate in various chemical syntheses, including the preparation of azo dyes and compounds with potential biological activity.[1] Recognizing the critical role of purity in research, drug development, and manufacturing, this document outlines detailed protocols for recrystallization, vacuum distillation, and column chromatography. The methodologies are grounded in the physicochemical properties of the target molecule and related structural analogs, offering researchers and scientists a robust framework for obtaining high-purity material.
Introduction and Physicochemical Profile
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a substituted aminonitrile characterized by a phenylamino group, a hydroxyethyl substituent, and a propanenitrile tail. These functional groups impart a unique combination of polarity, basicity, and hydrogen bonding capabilities that dictate its behavior during purification.
Table 1: Physicochemical Properties of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| Appearance | Typically a crystalline solid | [1] |
| Density | 1.120 g/cm³ | [2] |
| Solubility | Soluble in polar solvents | [1] |
| Boiling Point | Estimated to be high (>200 °C at atmospheric pressure) | Inferred from structurally similar compounds |
| Melting Point | Not definitively reported; requires experimental determination |
The presence of a hydroxyl group and a secondary amine suggests a high boiling point, making atmospheric distillation challenging due to the potential for thermal decomposition.[3][4] The compound's likely crystalline nature at room temperature makes recrystallization a primary and highly effective purification technique.[5][6]
Strategic Approach to Purification
The selection of an appropriate purification technique is contingent on the physical state of the crude material (solid, oil, or waxy solid) and the nature of the impurities. The following decision tree provides a logical workflow for selecting the optimal purification strategy.
Caption: Figure 1. Purification Strategy Decision Tree.
Recrystallization: The Primary Purification Protocol
Recrystallization is the most effective method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[5][7][8]
Principle of Recrystallization
The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the "mother liquor," while insoluble impurities can be removed by hot filtration.[7][8]
Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.
-
The solvent should not react with the target compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals. [8]
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Rationale |
| Water | High | The hydroxyl group may impart some water solubility, especially when hot. |
| Ethanol/Methanol | High | "Like dissolves like"; polar protic solvents should be effective.[5][6] |
| Isopropanol | Medium-High | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | Medium | May provide a good balance of solubility characteristics. |
| Toluene | Low | Less likely to be a primary solvent but could be useful in a solvent pair. |
| Acetone | High | A polar aprotic solvent that can be effective. |
A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be employed if a single solvent is not ideal.
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in the candidate solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Decolorization (if necessary): If colored impurities are present, allow the solution to cool slightly below its boiling point and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[6][7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Vacuum Distillation for High-Boiling Liquids and Oils
If the crude product is an oil or a low-melting solid, or if recrystallization fails to yield a pure product, vacuum distillation is a suitable alternative. Distilling at reduced pressure lowers the boiling point of the compound, mitigating the risk of thermal decomposition.[3][9][10]
Principle of Vacuum Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure inside the distillation apparatus, the liquid will boil at a lower temperature.[9] This technique is essential for purifying high-boiling or heat-sensitive compounds.[4]
Step-by-Step Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware joints are properly sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.
-
Drying: If water is a potential contaminant, consider drying the crude material with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.
-
Addition of Boiling Chips/Stir Bar: Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distilling flask using a heating mantle. The heating bath temperature should be set approximately 20-30 °C higher than the expected boiling point of the liquid at the applied pressure.[4]
-
Fraction Collection: Collect the distilled product in a receiving flask. It is advisable to collect an initial small fraction (forerun) that may contain more volatile impurities before collecting the main fraction.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Column Chromatography for Complex Mixtures
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when dealing with multiple impurities or when other methods are ineffective.
Principle of Column Chromatography
A solution of the crude mixture (mobile phase) is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.
Caption: Figure 2. Column Chromatography Workflow.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the standard choice. Due to the basic nature of the phenylamino group, which can cause streaking on acidic silica, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[11] Alternatively, alumina can be used as the stationary phase.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is a good starting point. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the polar target compound. Thin-Layer Chromatography (TLC) should be used to determine the optimal eluent composition.
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent system that gives a good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Management of Common Impurities
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- may result in several types of impurities:
-
Unreacted Starting Materials: Such as N-(2-hydroxyethyl)aniline and acrylonitrile.
-
Side-Products: From hydrolysis of the nitrile group or other side reactions.
-
Colored Impurities: Often arise from oxidation of the aniline moiety.[12]
Table 3: Strategies for Impurity Removal
| Impurity Type | Removal Strategy |
| Basic Impurities (e.g., unreacted aniline) | Acid wash (e.g., with dilute HCl) during workup can remove basic impurities by forming water-soluble salts.[13] |
| Acidic Impurities | Base wash (e.g., with dilute NaHCO₃) during workup. |
| Neutral Impurities | Recrystallization or column chromatography. |
| Colored Impurities | Treatment with activated charcoal during recrystallization.[6][7] |
Conclusion
The purification of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- can be effectively achieved through a systematic application of standard laboratory techniques. For crystalline crude products, recrystallization is the preferred method, offering high efficiency and scalability. For oily or intractable crude materials, vacuum distillation or column chromatography are robust alternatives. A thorough understanding of the compound's physicochemical properties, coupled with careful execution of the protocols detailed in this guide, will enable researchers to obtain this valuable chemical intermediate in high purity, ensuring the reliability and success of subsequent applications.
References
- 1. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 2. 3-(2-hydroxyethyl-phenylamino)propanenitrile [stenutz.eu]
- 3. atlas.org [atlas.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. Recrystallization [wiredchemist.com]
- 8. rubingroup.org [rubingroup.org]
- 9. Distillation - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Welcome to the technical support center for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific cyanoethylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your synthesis for higher purity and yield.
Synthesis Overview: The Aza-Michael Addition
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (also known as N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline) is achieved through the cyanoethylation of N-(2-hydroxyethyl)aniline. This reaction is a classic example of an aza-Michael addition, where the secondary amine nitrogen of N-(2-hydroxyethyl)aniline acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1] Due to the reduced nucleophilicity of aromatic amines compared to their aliphatic counterparts, a catalyst is generally required to facilitate this reaction effectively.[2][3]
The selection of the catalyst and careful control of reaction conditions are paramount to achieving a high yield and minimizing the formation of common by-products. This guide will address the critical parameters and troubleshooting steps to navigate this synthesis successfully.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The reaction proceeds via a conjugate addition mechanism. The nitrile group (-C≡N) of acrylonitrile is a powerful electron-withdrawing group, which polarizes the molecule and makes the β-carbon atom electrophilic (electron-poor).[1] The nitrogen atom of N-(2-hydroxyethyl)aniline, possessing a lone pair of electrons, acts as a nucleophile and attacks this β-carbon. A catalyst is typically used to enhance the electrophilicity of acrylonitrile or the nucleophilicity of the amine, leading to the formation of the desired C-N bond.
Q2: Why is a catalyst often required for the cyanoethylation of aromatic amines?
Aromatic amines, like N-(2-hydroxyethyl)aniline, are less basic and therefore less nucleophilic than aliphatic amines because the nitrogen's lone pair of electrons is partially delocalized into the aromatic ring. Consequently, they react sluggishly with acrylonitrile in the absence of a catalyst.[2][3] Catalysts are employed to accelerate the reaction, enabling it to proceed at practical rates and temperatures.
Q3: What are the primary safety concerns when handling the reactants?
Acrylonitrile is the main hazard. It is a flammable, volatile, and toxic liquid that is harmful if inhaled, absorbed through the skin, or ingested.[4] It is also a potential carcinogen.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. N-(2-hydroxyethyl)aniline is also a skin and eye irritant. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Troubleshooting Guide: Common Experimental Issues
Problem Area 1: Low or No Product Yield
Q: My reaction shows low conversion to the desired product. What are the most probable causes and how can I fix them?
A: Low yield is the most common issue and can typically be traced back to catalysis, reaction temperature, or reactant integrity.
-
Ineffective Catalysis: This is the leading cause. While various catalysts can be used, their effectiveness differs significantly for aromatic amines.
-
Acetic Acid: Often used, but can lead to the formation of acetanilide by-products and may require higher temperatures.[1]
-
Cuprous Chloride/Acetic Acid: An improvement over acetic acid alone, but can sometimes promote the formation of the di-cyanoethylated product.[1]
-
Cupric Acetate: This is a highly effective catalyst for the monocyanoethylation of aromatic amines.[1][5] It offers several advantages, including rapid reaction times, high yields, and a significant reduction in the formation of di-cyanoethylated impurities, even with ortho-substituted amines.[1][5]
-
Yttrium Nitrate: A more specialized catalyst noted for its high selectivity for mono-cyanoethylation at ambient temperatures in protic solvents.[6]
Recommendation: If you are using acetic acid and getting poor yields, switching to cupric acetate monohydrate is a highly recommended first step.
-
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Glacial Acetic Acid | Reflux | Inexpensive | Lower yields, potential for acetanilide by-product.[1] |
| Cupric Acetate | 80-100°C | High yields (60-70%+), fast, selective for mono-alkylation.[1][5] | Higher cost than acetic acid. |
| Yttrium Nitrate | Ambient Temp. | High selectivity, mild conditions, water-soluble (easy removal).[6] | May not be as widely available. |
| Silica-Alumina | 80-300°C | Heterogeneous (easy to remove).[2] | Requires high temperatures. |
-
Sub-optimal Temperature: The reaction often requires heating. A temperature range of 60-100°C is typical. However, excessively high temperatures (>120°C) can promote the polymerization of acrylonitrile.[7] If the reaction is sluggish, a modest increase in temperature (e.g., from 70°C to 90°C) can significantly improve the rate.
-
Reactant Purity:
-
Acrylonitrile: Should be fresh and free of polymer. Commercial acrylonitrile contains inhibitors to prevent polymerization during storage. Using old or improperly stored acrylonitrile can lead to failure.
-
N-(2-hydroxyethyl)aniline: Ensure it is pure and dry. Moisture can interfere with certain catalysts.
-
Caption: Troubleshooting flowchart for low yield issues.
Problem Area 2: Formation of Impurities
Q: My product is contaminated with a significant side product. How do I identify and prevent it?
A: Side reactions are common if conditions are not optimized. The main culprits are di-cyanoethylation and acrylonitrile polymerization.
-
Di-cyanoethylation: While the starting amine is secondary, the hydroxyl group's hydrogen is also labile and can react with a second molecule of acrylonitrile, particularly under harsh conditions or with certain catalysts. This forms an O-cyanoethylated impurity.
-
Prevention: The most effective way to prevent this is by using a catalyst that favors mono-addition. Cupric acetate is reported to be highly effective at preventing dicyanoethylation, in contrast to cuprous chloride which can favor it.[1] Using a stoichiometric amount or only a slight excess of acrylonitrile can also help.
-
-
Acrylonitrile Polymerization: Acrylonitrile can readily polymerize, especially in the presence of strong bases, high heat, or UV light, resulting in a solid polymer that complicates workup.[8]
-
Prevention: Avoid strong basic catalysts unless specifically required for the substrate (which is not the case for N-(2-hydroxyethyl)aniline).[1] Maintain a controlled reaction temperature and ensure the reaction is shielded from direct, strong light.
-
-
Nitrile Hydrolysis: During aqueous workup, especially under strongly acidic or basic conditions, the nitrile group (-C≡N) in the product can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).[9]
-
Prevention: Perform the aqueous workup under neutral or mildly basic/acidic conditions. Avoid prolonged heating during extraction or purification steps if strong acids or bases are present.
-
Caption: Visualization of desired vs. side reaction pathways.
Recommended Experimental Protocol
This protocol is based on methods utilizing cupric acetate, which is shown to provide high yields and selectivity for the desired mono-cyanoethylated product.[1][5]
Reagents & Equipment:
-
N-(2-hydroxyethyl)aniline (1.0 eq)
-
Acrylonitrile (1.1 eq)
-
Cupric Acetate Monohydrate (0.05 eq)
-
Toluene or Xylene (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-hydroxyethyl)aniline, toluene (approx. 2-3 mL per gram of amine), and cupric acetate monohydrate.
-
Initiation: Begin stirring and heat the mixture to 80°C.
-
Acrylonitrile Addition: Once the temperature has stabilized, add acrylonitrile dropwise over 15-20 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 100°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-95°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS if possible. The disappearance of the starting amine indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute aqueous solution of ammonia (to remove the copper catalyst as a complex) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 3. ijstr.org [ijstr.org]
- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Welcome to the technical support guide for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and process chemists in overcoming common challenges associated with this reaction. Our guidance is grounded in established chemical principles to ensure you can optimize your synthesis for yield, purity, and reproducibility.
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is achieved via the cyanoethylation of N-phenylethanolamine with acrylonitrile. This reaction is a classic example of an aza-Michael addition, where the secondary amine acts as a nucleophile attacking the β-carbon of the acrylonitrile.[1][2] While straightforward in principle, the reaction is often plagued by side reactions that can significantly impact the outcome. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this synthesis?
A1: The most prevalent issue leading to low yields is the uncontrolled polymerization of acrylonitrile.[3] Acrylonitrile is highly susceptible to anionic or free-radical polymerization, which can be initiated by bases (including the amine reactant itself), heat, or trace impurities.[4] This process competes directly with the desired Michael addition, consuming the reagent and often resulting in a viscous, unworkable reaction mixture or solid polymer precipitate.[3]
Q2: I'm observing a significant byproduct with a similar polarity to my desired product. What could it be?
A2: This is likely the O-cyanoethylated isomer, Propanenitrile, 3-[phenyl(2-cyanoethoxy)amino]-. N-phenylethanolamine possesses two nucleophilic sites: the secondary amine (N-H) and the primary alcohol (O-H). While the amine is generally more nucleophilic, under certain conditions (particularly with strong bases or specific catalysts), the hydroxyl group can be deprotonated and will also attack acrylonitrile.[5] This leads to the formation of the undesired O-addition product, which can be challenging to separate from the N-addition product due to similar physical properties.
Q3: Can the product react further with acrylonitrile?
A3: This is a possibility, but it is generally a minor pathway. The product, Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, still contains a hydroxyl group that could theoretically undergo cyanoethylation. However, the primary side reaction of concern is typically the polymerization of acrylonitrile or the initial O-cyanoethylation of the starting material. A large excess of acrylonitrile could favor the formation of such byproducts.
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: The reaction mixture becomes viscous, cloudy, or solidifies.
-
Primary Cause: Uncontrolled, rapid polymerization of acrylonitrile.[3] This is an exothermic process that can self-accelerate, especially at elevated temperatures or high concentrations of base.[4]
-
Solutions:
-
Temperature Control: The cyanoethylation reaction is often exothermic. It is critical to maintain a low temperature (e.g., 0-10 °C) during the addition of acrylonitrile. Pre-cool the reaction vessel and add the acrylonitrile dropwise with vigorous stirring to effectively dissipate heat.[3]
-
Slow Reagent Addition: Add acrylonitrile slowly over an extended period (e.g., 30-60 minutes) to avoid localized high concentrations and heat buildup.[3]
-
Use of a Polymerization Inhibitor: Commercial acrylonitrile contains inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ). For sensitive reactions, it may be beneficial to add a small amount of an inhibitor (100-500 ppm relative to acrylonitrile) to the reaction mixture.[3][4] Be aware that excess inhibitor can slow or stop the desired reaction.
-
Minimize Base Catalyst: If using a base catalyst, reduce its concentration to the minimum effective amount. The amine reactant itself is basic and can often catalyze the reaction without additional base.[6]
-
Problem 2: Low product yield with significant recovery of unreacted N-phenylethanolamine.
-
Primary Cause: Insufficient reaction time, low temperature, or inadequate mixing. The nucleophilicity of the aromatic amine may be lower than aliphatic amines, requiring more forcing conditions or longer reaction times.
-
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to monitor the consumption of the starting material. Do not proceed with work-up until the starting amine is fully consumed or the reaction has stalled.
-
Optimize Temperature: After the controlled addition of acrylonitrile at low temperature, you may need to allow the reaction to warm to room temperature or even heat it gently (e.g., 40-50 °C) to drive it to completion. This must be balanced against the risk of polymerization.
-
Catalyst Consideration: While often self-catalyzed, a mild acid catalyst (like glacial acetic acid) or a weak base can sometimes promote the desired reaction without aggressively initiating polymerization.[6]
-
Problem 3: Product is contaminated with the O-cyanoethylated isomer.
-
Primary Cause: Reaction conditions favoring the deprotonation and reaction of the hydroxyl group. This is more common when strong bases (e.g., sodium hydroxide, potassium tert-butoxide) are used as catalysts.
-
Solutions:
-
Avoid Strong Bases: Perform the reaction without a catalyst or with a mild acid catalyst. The inherent basicity of the amine is usually sufficient.
-
Solvent Choice: Using a protic solvent like ethanol or isopropanol can help to solvate the hydroxyl group and disfavor its deprotonation, thereby promoting N-alkylation.
-
Purification: If the isomer has already formed, careful column chromatography is the most effective method for separation. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be required.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction and the primary competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
Experimental Protocol & Data
This section provides a representative laboratory procedure and a table summarizing the influence of key parameters.
Optimized Laboratory Synthesis Protocol
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N-phenylethanolamine (13.7 g, 0.1 mol) and ethanol (50 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add acrylonitrile (6.4 g, 0.12 mol, containing ~50 ppm MEHQ inhibitor) to the dropping funnel. Add the acrylonitrile dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the N-phenylethanolamine spot is no longer visible (typically 4-8 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the resulting oil in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure product as a pale yellow oil.
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Catalyst | 0.1 eq NaOH | None (Self-catalyzed) | Condition A risks O-alkylation and polymerization. Condition B favors clean N-alkylation.[6] |
| Temperature | Acrylonitrile added at RT | Acrylonitrile added at 0-5 °C | Condition A has a high risk of runaway polymerization. Condition B controls the exotherm.[3] |
| Solvent | Toluene (Aprotic) | Ethanol (Protic) | A protic solvent can disfavor O-alkylation by hydrogen bonding with the hydroxyl group. |
| Inhibitor | None added | 100-200 ppm MEHQ | The inhibitor in Condition B provides a crucial safety margin against polymerization.[4] |
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
Technical Support Center: Purification of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Welcome to the technical support center for "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-". This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter during your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" (CAS No. 92-64-8) is a polar aromatic compound containing a tertiary amine, a hydroxyl group, and a nitrile functional group.[1] Its unique structure contributes to its purification challenges, including its high polarity and potential for multiple side reactions during synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Viscous liquid or solid | [2] |
| Density | 1.120 g/cm³ | [1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude sample?
A1: The impurities in your crude "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" will largely depend on the synthetic route. A common synthesis involves the reaction of N-phenyl-2-aminoethanol with acrylonitrile. Potential impurities include:
-
Unreacted starting materials: N-phenyl-2-aminoethanol and acrylonitrile.
-
Byproducts of side reactions: Dimerization or polymerization of acrylonitrile, and bis-alkylation of the amine.
-
Degradation products: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, especially if exposed to acidic or basic conditions at elevated temperatures.
Q2: My purified compound is a yellow to brown oil, but I've seen it reported as a solid. Why is this?
A2: "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" can exist as a viscous liquid or a low-melting solid.[2] The physical state at room temperature can be influenced by residual solvents or minor impurities that depress the melting point. A yellowish or brownish color often indicates the presence of oxidized impurities.
Q3: I'm observing poor separation during column chromatography. What can I do?
A3: The high polarity of this compound can lead to tailing and poor resolution on standard silica gel chromatography.[3] Several strategies can improve separation:
-
Solvent System Optimization: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol or isopropanol.
-
Use of Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to deactivate the acidic silanol groups on the silica surface, reducing tailing of the amine-containing product.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol or amino-functionalized).[4]
-
Reverse-Phase Chromatography: For highly polar impurities, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[5]
Q4: Can I purify "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" by distillation?
A4: While distillation is a common purification technique, it may not be suitable for this compound due to its high boiling point and potential for thermal degradation. The presence of the nitrile and hydroxyl groups can lead to decomposition at elevated temperatures. If distillation is attempted, it should be performed under high vacuum to lower the boiling point.
Q5: What are the best practices for handling and storing the purified compound?
A5: "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is a cyano compound and should be handled with appropriate safety precautions.[6][7][8]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8] Avoid contact with acids, as this can liberate toxic hydrogen cyanide gas.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[6] It is generally stable under ambient conditions but can be sensitive to strong oxidizing agents.[9]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common purification issues.
Problem 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound is too polar and is not eluting from the column. | 1. Increase the polarity of the eluent. 2. Add a polar co-solvent like methanol or isopropanol. | More polar solvents are required to displace highly polar compounds from the polar stationary phase.[10] |
| Compound is irreversibly adsorbing to the silica gel. | 1. Add a small amount of triethylamine or ammonia to the eluent. 2. Use a different stationary phase like alumina or a bonded-phase silica. | The basic amine group can interact strongly with the acidic silanol groups on silica. A basic modifier will compete for these sites, reducing adsorption.[4] |
| Compound is degrading on the column. | 1. Run the column quickly. 2. Use a less acidic stationary phase. | Prolonged exposure to acidic silica gel can cause degradation of sensitive functional groups. |
Problem 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Co-eluting impurities with similar polarity. | 1. Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before scaling up to a column. 2. Try a different chromatographic technique, such as reverse-phase chromatography. | Different stationary and mobile phase combinations can alter the selectivity of the separation, allowing for the resolution of closely related compounds.[3][5][11] |
| Impurity is a structural isomer. | 1. Consider preparative HPLC for high-purity isolation. 2. Recrystallization may be effective if a suitable solvent system can be found. | Isomers often have very similar polarities, making chromatographic separation challenging. Preparative HPLC offers higher resolution. Recrystallization separates based on differences in solubility.[12] |
| The "impurity" is actually a different form of the product (e.g., a salt). | 1. Analyze the sample by NMR or mass spectrometry to confirm the identity of the "impurity". 2. If it is a salt, a simple aqueous workup with a mild base may be sufficient to convert it back to the free base. | The tertiary amine can form salts with acidic species, altering its chromatographic behavior. |
Problem 3: Product Decomposes During Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Thermal decomposition during solvent removal. | 1. Use a rotary evaporator at a lower temperature and higher vacuum. 2. Avoid heating the compound for extended periods. | Many organic compounds, especially those with multiple functional groups, can be thermally labile.[13] |
| Acid- or base-catalyzed degradation. | 1. Neutralize the crude reaction mixture before purification. 2. Avoid strongly acidic or basic conditions during chromatography and workup. | The nitrile group can be susceptible to hydrolysis under harsh pH conditions. |
IV. Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a starting point for the purification of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-".
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate, then pure ethyl acetate, and finally ethyl acetate with 1-5% methanol).
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow: Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
V. References
-
Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (1981). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6), 1123-1140. --INVALID-LINK--
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from --INVALID-LINK--
-
University of California, Berkeley. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from --INVALID-LINK--
-
Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from --INVALID-LINK--
-
Gail, E., Gos, S., & Rupprich, N. (2000). Cyano Compounds, Inorganic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
International Labour Organization. (2011). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018). Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-. Retrieved from --INVALID-LINK--
-
Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 49(4), 549-551.
-
EvitaChem. (n.d.). Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from --INVALID-LINK--
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--
-
Stenutz. (n.d.). 3-(2-hydroxyethyl-phenylamino)propanenitrile. Retrieved from --INVALID-LINK--
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from --INVALID-LINK--
References
- 1. 3-(2-hydroxyethyl-phenylamino)propanenitrile [stenutz.eu]
- 2. rsc.org [rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 13. Cyano Compounds [iloencyclopaedia.org]
Technical Support Center: Degradation Pathways of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-"
Welcome to the technical support center for "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-". This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability and degradation. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental work. Our approach is grounded in the established chemistry of the compound's core functional groups: the nitrile, the secondary aromatic amine, and the primary alcohol.
Troubleshooting Experimental Instability
This section addresses common issues you may encounter during your research, providing explanations and actionable solutions based on potential degradation mechanisms.
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in an aqueous buffer. What could this be?
Answer:
The appearance of a more polar species upon storage in an aqueous medium strongly suggests hydrolysis of the nitrile group. The nitrile moiety (-C≡N) can undergo hydrolysis under both acidic and alkaline conditions to initially form an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid.[1][2] This transformation introduces a highly polar carboxyl group, leading to a significantly shorter retention time in reverse-phase chromatography.
Causality and Experimental Choices:
-
Mechanism: The hydrolysis is catalyzed by the presence of H⁺ or OH⁻ ions. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water.[2]
-
Troubleshooting Steps:
-
pH Analysis: Immediately measure the pH of your buffered solution. Deviations from a neutral pH can accelerate hydrolysis.
-
Control Experiment: Prepare a fresh solution of your compound in the same buffer and analyze it immediately. Compare this to the chromatogram of the stored sample to confirm the degradation.
-
Structural Confirmation: If possible, isolate the new peak and perform mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of a carboxylic acid group. The expected mass would be that of the parent compound plus the mass of one water molecule, with the loss of a nitrogen atom and the gain of two oxygen atoms.
-
Preventative Measures: For storage, consider using a non-aqueous solvent if your experimental design allows. If an aqueous buffer is necessary, ensure it is maintained at a neutral pH and stored at low temperatures (2-8°C or -20°C) to minimize the rate of hydrolysis.
-
Workflow for Investigating Hydrolysis:
References
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" stability and storage conditions
Welcome to the Technical Support Center for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this chemical throughout your experiments. As Senior Application Scientists, we have compiled this information to address common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Q1: What are the ideal storage conditions for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-?
A1: To ensure the long-term stability of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area[1][2]. The compound is a light yellow liquid, and any significant color change may indicate degradation.
Q2: Is this compound sensitive to air or light?
A2: While the Safety Data Sheet (SDS) does not specify light sensitivity, good laboratory practice for nitrogen-containing organic compounds, especially anilines, includes protection from light to prevent potential photo-degradation. The primary recommendation is to keep the container tightly closed to protect it from moisture and air[1][2]. The tertiary amine group could be susceptible to slow oxidation on prolonged exposure to air.
Q3: What materials are incompatible with Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-?
A3: Direct compatibility data for this specific compound is limited. However, based on the reactivity of its functional groups (tertiary amine, nitrile, alcohol) and data from related compounds like propionitrile, it is prudent to avoid contact with the following[3][4]:
-
Strong Oxidizing Agents: These can react with the aniline and hydroxyl functional groups, leading to degradation.
-
Strong Acids: The tertiary amine group is basic and will react with strong acids. The nitrile group can also undergo acid-catalyzed hydrolysis[4].
-
Strong Bases: Strong bases can promote the hydrolysis of the nitrile group[4].
-
Strong Reducing Agents: These may react with the nitrile group.
Q4: What are the potential degradation pathways for this molecule?
-
Hydrolysis of the Nitrile Group: Similar to other nitriles, the propanenitrile moiety can hydrolyze under acidic or basic conditions, first to a propanamide and then to a propanoic acid derivative[4].
-
Oxidation of the Aniline Moiety: The N-phenylamino group can be susceptible to oxidation, which could lead to the formation of colored impurities. This is a common degradation pathway for anilines.
-
Reactions of the Hydroxyethyl Group: The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid in the presence of strong oxidizing agents.
Q5: What is the expected appearance of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-?
A5: The compound should appear as a light yellow liquid[1][2].
Section 2: Storage and Stability Summary
For quick reference, the key storage and stability parameters are summarized in the table below.
| Parameter | Recommendation | Rationale & Cited Evidence |
| Storage Temperature | Cool, ambient temperature. | Recommended in the Safety Data Sheet to maintain chemical stability[1][2]. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) for long-term storage. | To minimize potential oxidation of the tertiary amine and protect from atmospheric moisture. |
| Container | Tightly closed, light-protecting container (e.g., amber glass bottle). | Prevents exposure to air, moisture, and light, which can accelerate degradation[1][2]. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | Avoids potential hazardous reactions and degradation of the compound, such as hydrolysis of the nitrile or oxidation of the amine[3][4]. |
Section 3: Troubleshooting Guide
Unexpected experimental results can sometimes be traced back to the stability and handling of reagents. This section provides a logical approach to troubleshooting common issues.
Issue 1: My sample has changed color from light yellow to a darker yellow/brown.
-
Potential Cause: This is a common indicator of degradation, likely due to oxidation of the aniline component of the molecule. This can be accelerated by exposure to air, light, or incompatible substances.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the container was tightly sealed and stored away from light and heat sources.
-
Check for Contamination: Review handling procedures to identify any potential cross-contamination with oxidizing agents.
-
Purity Analysis: If the experiment is sensitive to impurities, consider running a purity check (e.g., via HPLC or NMR) on the material before use.
-
Solution: If degradation is suspected, it is recommended to use a fresh, unopened sample for critical applications.
-
Issue 2: My reaction yield is lower than expected, or I'm seeing unexpected byproducts.
-
Potential Cause: If Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a reactant, its degradation could lead to lower yields. The degradation products could also interfere with the reaction. For example, if the nitrile group has hydrolyzed to a carboxylic acid, this will alter the reactivity.
-
Troubleshooting Steps:
-
Confirm Reagent Purity: As with color change, verify the purity of the starting material.
-
Review Reaction Conditions: Ensure that the reaction conditions (pH, temperature, other reagents) are compatible with all functional groups on the molecule. Avoid strongly acidic or basic conditions unless the goal is to modify the nitrile group.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, running it under an inert atmosphere (Nitrogen or Argon) may improve the outcome.
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting issues related to the stability of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: HPLC Separation of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" Isomers
Welcome to the technical support center for troubleshooting the HPLC separation of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in resolving these structurally similar compounds. Here, we will delve into the science behind the separation, offering logical, field-tested solutions to common chromatographic problems.
Part 1: Foundational Concepts & Initial Strategy
Q1: What are the likely isomers of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" and why are they difficult to separate?
The core structure is 3-((2-hydroxyethyl)(phenyl)amino)propanenitrile. In drug development and chemical synthesis, isomerism typically arises from different substitution patterns on the phenyl ring. For instance, if a methyl group were present, you would have ortho-, meta-, and para- isomers (3-((2-hydroxyethyl)(2-tolyl)amino)propanenitrile, ...-(3-tolyl)amino..., and ...-(4-tolyl)amino...).
These positional isomers are notoriously difficult to separate for two key reasons:
-
Identical Molecular Weight: They have the same mass, making them indistinguishable by mass spectrometry alone without prior separation.
-
Similar Physicochemical Properties: They often have very close polarities, solubilities, and pKa values, leading to nearly identical interactions with the HPLC stationary and mobile phases. This results in co-elution or poor resolution.
Q2: What is the general HPLC strategy for separating positional isomers of this nature?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard approach. The separation strategy hinges on exploiting the subtle differences in hydrophobicity and electronic properties among the isomers. Success depends on the careful selection and optimization of three key parameters:
-
Stationary Phase (Column): While a standard C18 column is a good starting point, stationary phases that offer alternative selectivities, such as π-π interactions, are often superior for aromatic isomers.[1][2]
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol), its concentration, and the use of additives are critical.
-
Mobile Phase pH: Your molecule contains a tertiary amine (an aniline derivative), making pH a powerful tool to manipulate retention and peak shape.[3][4]
Q3: What are the key chemical properties of my target molecule that I need to consider?
The structure (C6H5)-N(CH2CH2OH)-(CH2CH2CN) has several functional groups that dictate its chromatographic behavior:
-
Tertiary Aniline Group: This is a weak base. Its pKa will be a critical parameter. The pKa of N,N-disubstituted anilines can vary, but is often in the 4-5 range.[5][6] At a mobile phase pH below its pKa, the nitrogen will be protonated (positively charged), making the molecule more polar and reducing its retention in reversed-phase HPLC.[4][7]
-
Hydroxyl (-OH) Group: This adds polarity to the molecule and provides a site for hydrogen bonding.
-
Nitrile (-CN) Group: A polar group that can engage in dipole-dipole interactions.
-
Phenyl (Aromatic) Ring: This non-polar group is the primary site for hydrophobic interactions with a C18 column. It is also capable of π-π interactions with specialized stationary phases (e.g., Phenyl-Hexyl).[8][9]
Part 2: Troubleshooting Guide - Common Issues & Solutions
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Q: My isomers are eluting as a single peak or are poorly resolved (Resolution < 1.5). What is my first step?
When baseline separation isn't achieved, a systematic optimization of selectivity is required. Do not randomly change parameters. Follow a logical workflow.
Workflow for Improving Isomer Resolution
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Detailed Solutions:
-
Optimize Mobile Phase Strength: Your first action should be to adjust the isocratic hold percentage or the gradient slope. A shallower gradient or lower percentage of organic solvent increases retention time and allows more time for the column to differentiate between the isomers.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can alter interactions with the hydroxyl group on your molecule. Phenyl-based columns, in particular, can exhibit significant changes in selectivity when switching between these two solvents.[10]
-
Change the Stationary Phase: If optimizing the mobile phase on a C18 column fails, you must change the primary separation mechanism.
-
Phenyl-Hexyl or Biphenyl Columns: These are often the best choice for positional isomers.[2] They provide hydrophobic interactions like a C18, but add crucial π-π interactions between the phenyl rings of the stationary phase and your analyte.[8][9] This interaction is highly sensitive to the electron density of the aromatic ring, which varies between ortho, meta, and para isomers.[1]
-
Pentafluorophenyl (PFP) Columns: These offer alternative dipole-dipole and ion-exchange interactions, which can be effective for separating isomers.[2]
-
Table 1: Comparison of HPLC Columns for Aromatic Isomer Separation
| Column Type | Primary Interaction | Secondary Interaction | Best For... |
| C18 (ODS) | Hydrophobic | Shape Selectivity | General purpose, initial screening. |
| Phenyl-Hexyl | Hydrophobic, π-π | Dipole-dipole | Positional aromatic isomers , unsaturated compounds.[8] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π , Dipole-dipole, Ion-Exchange | Hydrogen Bonding | Isomers with differing electron density, halogenated compounds.[2] |
| Cyano (CN) | Dipole-dipole, Weak Hydrophobic | Normal-phase or Reversed-phase | Polar compounds, structural isomers. |
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences between how isomers interact with the stationary phase, improving resolution. Conversely, increasing temperature can improve efficiency but may reduce selectivity. Test temperatures in a range of 25°C to 50°C.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing badly. What are the common causes for an amine-containing compound?
Peak tailing for basic compounds like your aniline derivative is almost always caused by secondary ionic interactions with the HPLC column packing.[11]
Mechanism of Peak Tailing
Caption: Silanol interactions with basic analytes cause peak tailing.
Solutions:
-
Lower the Mobile Phase pH: This is the most effective solution. By adding an acidifier like trifluoroacetic acid (TFA) or formic acid to a concentration of 0.1%, you lower the mobile phase pH to around 2-3.[12] At this low pH:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to minimize the number of free silanol groups, significantly reducing the potential for peak tailing.[11]
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape. The TEA will preferentially interact with the active silanol sites, shielding your analyte from them. This is generally a less preferred method than pH control.
Q: My peaks are fronting. What does this indicate?
Peak fronting, where the peak has a leading shoulder, is typically a symptom of mass overload or sample solvent issues .[11]
-
Solution for Overload: Reduce your injection volume by 50-80% or dilute your sample concentration by a factor of 5-10. If the peak shape improves and becomes symmetrical, overload was the cause.[11]
-
Solution for Solvent Mismatch: The solvent you dissolve your sample in should be as close in composition to the initial mobile phase as possible. Injecting a sample dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than the mobile phase (e.g., 20% Acetonitrile) will cause peak distortion.
Part 3: Experimental Protocols & Data
Protocol 1: A Systematic Approach to Method Development for Isomer Separation
-
Column Selection: Begin with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). Have a high-quality C18 column available for comparison.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Note: Formic acid is generally preferred over TFA for LC-MS applications due to reduced ion suppression.[12]
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV, monitor at a wavelength appropriate for your molecule (e.g., 254 nm or a local maximum).
-
Gradient: Start with a broad gradient to determine the approximate elution conditions.
-
Table 2: Example Scouting Gradient
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis and Optimization:
-
From the scouting run, determine the approximate %B at which your isomers elute.
-
Design a new, shallower gradient around this point. For example, if elution occurs around 40% B (at 10 minutes in the above gradient), try a new gradient of 30-50% B over 20 minutes.
-
If resolution is still poor, switch your Solvent B to 0.1% Formic Acid in Methanol and repeat the scouting gradient.
-
If both solvents fail to provide resolution, switch to the C18 column and repeat the process.
-
References
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. phenomenex.com [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
A Guide to By-product Analysis and Troubleshooting
Welcome to the technical support guide for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic origins of by-products, provide robust troubleshooting strategies in a direct question-and-answer format, and offer validated protocols to enhance reaction efficiency and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and its common challenges.
Q1: What is the primary synthetic route for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-?
The most common and direct method is the cyanoethylation of N-phenyl-2-aminoethanol (also known as N-(2-hydroxyethyl)aniline). This reaction is a specific type of Michael addition, where the nucleophilic secondary amine of N-phenyl-2-aminoethanol attacks the electron-deficient β-carbon of acrylonitrile.[1] The reaction is typically performed under base catalysis to enhance the nucleophilicity of the amine.[1][2]
Q2: Can you illustrate the reaction mechanism?
Certainly. The reaction proceeds via a base-catalyzed conjugate addition. The base abstracts a proton from the secondary amine, generating a more potent nucleophile which then attacks the acrylonitrile. A subsequent proton transfer yields the final product.
Caption: Base-catalyzed Michael addition mechanism.
Q3: What are the most common by-products I should expect?
The most prevalent by-products stem from the reactivity of the starting materials and the product itself. The key impurities to monitor are:
-
Bis-cyanoethylation Product: The secondary amine on the desired product can react with a second molecule of acrylonitrile.
-
Polyacrylonitrile: Acrylonitrile can undergo base-catalyzed polymerization, especially at elevated temperatures.
-
Unreacted Starting Materials: N-phenyl-2-aminoethanol and acrylonitrile.
-
O-cyanoethylation Product: While less common due to the higher nucleophilicity of the amine, reaction at the hydroxyl group is possible.
Q4: Why is by-product control so critical in this synthesis?
For professionals in drug development and fine chemical synthesis, purity is paramount. By-products can:
-
Complicate Purification: Similar polarities between the desired product and by-products can make separation by chromatography or crystallization challenging and costly.
-
Reduce Yield: Every molecule of by-product formed is a molecule of desired product lost, directly impacting process efficiency.
-
Impact Downstream Reactions: Impurities can interfere with subsequent synthetic steps, poison catalysts, or lead to the formation of new, undesired compounds.
-
Introduce Toxicity: In pharmaceutical applications, even trace impurities must be identified and controlled to meet stringent regulatory standards.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: My reaction yield is low, and the crude product is a viscous, intractable oil.
Likely Cause: This is a classic symptom of acrylonitrile polymerization. The base catalyst, especially in high concentrations or at elevated temperatures, can initiate the anionic polymerization of acrylonitrile, resulting in a thick, oily, or solid polymeric mass that traps the desired product.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yield.
Preventative Protocol:
-
Set up the reaction vessel with N-phenyl-2-aminoethanol and the solvent (if any) in a water/ice bath.
-
Begin stirring and add the base catalyst.
-
Prepare a solution of acrylonitrile in an addition funnel.
-
Add the acrylonitrile solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 40°C.
-
Monitor the reaction to completion using TLC or HPLC.
Problem: Mass spectrometry of my purified product shows a significant peak at M+53.
Likely Cause: This peak corresponds to the addition of another acrylonitrile unit (mass ≈ 53.03 g/mol ) to your desired product. This is the bis-cyanoethylation by-product, Propanenitrile, 3,3'-[phenyl(2-hydroxyethyl)imino]bis-.
By-product Formation Pathway:
References
Technical Support Center: Scaling Up the Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Welcome to the technical support center for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical intermediate. Our focus is on anticipating and resolving challenges to ensure a safe, efficient, and high-yield synthesis process.
Synthesis Overview: The Cyanoethylation of N-(2-hydroxyethyl)aniline
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is primarily achieved through the cyanoethylation of N-(2-hydroxyethyl)aniline with acrylonitrile.[1] This reaction is a Michael-type addition where the amine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The reaction is typically base-catalyzed and is known to be exothermic.[3]
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Problem 1: Low or No Product Yield
Q: My reaction has gone to completion according to TLC, but after workup, the yield of the desired product is significantly lower than expected. What are the potential causes and solutions?
A: Low product yield despite apparent completion on TLC can be attributed to several factors, often related to side reactions or workup procedures.
-
Side Reactions: The primary competing reaction is the polymerization of acrylonitrile, which can be initiated by the base catalyst or even the basicity of the amine reactant itself.[4] This is especially problematic at higher temperatures. Another potential side reaction is the bis-cyanoethylation of the starting amine, leading to a dialkylated impurity.
-
Workup Issues: The product, containing both a hydroxyl group and a tertiary amine, has a degree of water solubility. Aggressive or repeated aqueous washes can lead to significant product loss into the aqueous phase.
Troubleshooting Steps & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Acrylonitrile Polymerization | The reaction mixture becomes viscous, or a white precipitate forms.[4] | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the dropwise addition of acrylonitrile.[4] 2. Inhibitor: Use acrylonitrile containing a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[4] 3. Catalyst Concentration: Reduce the concentration of the base catalyst to the minimum effective amount.[4] |
| Bis-Cyanoethylation | Isolate and characterize byproducts using NMR and Mass Spectrometry. Look for a mass corresponding to the addition of two acrylonitrile units. | 1. Stoichiometry Control: Use a slight excess of N-(2-hydroxyethyl)aniline relative to acrylonitrile to favor mono-alkylation. 2. Slow Addition: Add acrylonitrile slowly to maintain a low concentration relative to the starting amine throughout the reaction. |
| Product Loss During Workup | Analyze the aqueous layers by HPLC or LC-MS to quantify product loss. | 1. Minimize Aqueous Washes: Reduce the number and volume of aqueous washes. 2. Brine Wash: Use a saturated brine solution for the final wash to "salt out" the organic product from the aqueous phase. 3. Back-Extraction: Extract the combined aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product. |
Problem 2: Reaction Stalls or Proceeds Slowly
Q: The reaction is proceeding very slowly, even after several hours. How can I increase the reaction rate without promoting side reactions?
A: A sluggish reaction rate is typically due to insufficient activation of the reactants or poor mixing, especially during scale-up.
Troubleshooting Steps & Solutions:
-
Catalyst Activity: The choice and concentration of the base catalyst are crucial. While strong bases can accelerate the reaction, they also significantly increase the risk of acrylonitrile polymerization.[3][4]
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. While inert solvents are often used, greener alternatives like Cyclopentyl Methyl Ether (CPME) have been shown to improve reaction rates due to better substrate solubility.[1]
-
Mass Transfer (Scale-Up): In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients, slowing the overall reaction rate.
Caption: Decision tree for addressing a slow reaction rate.
Problem 3: Product Purification Challenges
Q: I am having difficulty purifying the final product. Column chromatography is not ideal for a large-scale process. What are some alternative purification strategies?
A: For large-scale synthesis, purification methods that are more amenable to scale are preferred over traditional column chromatography.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the starting materials and major impurities, vacuum distillation can be a highly effective purification method.
-
Crystallization: If a suitable solvent system can be identified, crystallization can provide a highly pure product. This may involve screening various solvents and solvent mixtures.
-
Acid-Base Extraction: The tertiary amine functionality of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The product will move into the aqueous layer as its ammonium salt. The aqueous layer can then be separated, basified, and the purified product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base catalyst in this reaction?
The base catalyst deprotonates the N-(2-hydroxyethyl)aniline, increasing its nucleophilicity and facilitating the attack on the acrylonitrile. While strong inorganic bases like hydroxides can be used, they also aggressively promote acrylonitrile polymerization.[3] Milder organic bases or certain metal-free organocatalysts can offer a better balance between reaction rate and side reaction control.[1]
Q2: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common method for monitoring the disappearance of the starting materials. A more quantitative approach, especially for scale-up, would be to use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques can provide accurate information on the consumption of reactants and the formation of the product and any byproducts.
Q3: What are the key safety considerations when working with acrylonitrile?
Acrylonitrile is a toxic and flammable substance.[5] It is also prone to uncontrolled polymerization, which can be violent.[4][6]
-
Handling: Always handle acrylonitrile in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[6][7]
-
Storage: Store acrylonitrile with a polymerization inhibitor in a cool, dark place, away from bases, acids, and oxidizing agents.[7]
-
Exothermic Reaction: The cyanoethylation reaction is exothermic.[3] Ensure adequate cooling is available, especially during the addition of acrylonitrile, to prevent a thermal runaway.[4]
Q4: Can this reaction be performed without a solvent?
While it is possible to run the reaction neat, using a solvent is generally recommended for better temperature control and to avoid issues with viscosity, especially if polymerization occurs.[3][4] A solvent helps to dissipate the heat generated during the reaction.[4]
Q5: What are some suitable "green" solvents for this synthesis?
Recent efforts in green chemistry have identified solvents like Cyclopentyl Methyl Ether (CPME) as effective and more environmentally friendly alternatives to traditional aprotic solvents like DMF or DMSO.[1] CPME offers advantages such as a high boiling point, low toxicity, and easy product recovery.[1]
References
- 1. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 2. Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- [cymitquimica.com]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. farnell.com [farnell.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" vs. "Propanenitrile, 3-(phenylamino)-" reactivity
Introduction
In the landscape of synthetic chemistry, aniline derivatives serve as foundational building blocks for a vast array of functional molecules, from pharmaceuticals to industrial dyes.[1] Understanding how subtle structural modifications influence their chemical behavior is paramount for designing efficient synthetic routes and predicting product outcomes. This guide provides an in-depth comparative analysis of two closely related aniline derivatives: Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (a tertiary amine, CAS 92-64-8) and Propanenitrile, 3-(phenylamino)- (a secondary amine, CAS 1075-76-9).[2][3]
While both molecules share a core N-phenyl-3-propanenitrile framework, the substitution on the amino nitrogen—a 2-hydroxyethyl group versus a hydrogen atom—imparts significant and predictable differences in their reactivity. We will dissect these differences through the lens of electronic effects, steric hindrance, and the introduction of an additional functional group. This analysis is supported by established principles of organic chemistry and a proposed experimental protocol designed to validate the theoretical predictions.
Structural and Electronic Analysis: The Decisive Role of the N-Substituent
The fundamental difference between the two compounds lies in the nature of the amino group. Propanenitrile, 3-(phenylamino)- is a secondary aniline, whereas Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a tertiary aniline. This distinction is the primary determinant of their divergent reactivity profiles.
Caption: Structural comparison of the two aniline derivatives.
Electronic Effects
The reactivity of the aniline moiety is governed by the interplay of inductive and resonance effects.[4]
-
Resonance Effect (+M): In both molecules, the nitrogen atom's lone pair of electrons delocalizes into the π-system of the benzene ring. This mesomeric effect increases the electron density on the ring, particularly at the ortho and para positions, thereby activating it towards electrophilic aromatic substitution (EAS).
-
Inductive Effect (+I): Alkyl groups are electron-donating relative to hydrogen.
-
In Propanenitrile, 3-(phenylamino)- , the nitrogen is attached to one electron-donating alkyl group (the cyanoethyl chain) and one hydrogen atom.
-
In Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- , the nitrogen is attached to two electron-donating alkyl groups (cyanoethyl and hydroxyethyl). The cumulative +I effect of these two groups is significantly greater. This pushes more electron density onto the nitrogen atom, which is then further relayed to the aromatic ring via resonance.
-
This enhanced electron-donating character makes the phenyl ring of the tertiary amine derivative substantially more electron-rich and thus more activated towards electrophiles.
References
A Comparative Guide to Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- Derivatives: Exploring Structure-Activity Relationships for Therapeutic Potential
This guide offers a comprehensive comparative analysis of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" and its derivatives for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential biological activities, and structure-activity relationships of this chemical scaffold. While direct comparative studies on a homologous series of these specific derivatives are limited in publicly available literature, this guide will extrapolate from research on structurally related compounds to provide insights into their therapeutic potential and offer a framework for future investigations.
Introduction: The "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" Scaffold
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is a molecule of interest due to its versatile structure, which combines a phenylamino group, a flexible hydroxyethyl chain, and a reactive nitrile moiety. This combination of functional groups presents multiple opportunities for chemical modification, making it an attractive scaffold for developing novel therapeutic agents. The core structure is known to be an intermediate in the synthesis of azo dyes, but its potential in medicinal chemistry is an emerging area of exploration.[1]
The presence of the N-phenylamino group is a common feature in many biologically active compounds, including kinase inhibitors and anticancer agents. The nitrile group can participate in various chemical reactions and may contribute to interactions with biological targets. Furthermore, the hydroxyethyl group can be modified to alter the compound's solubility, polarity, and pharmacokinetic properties.
Synthetic Strategies and Derivatization Potential
The synthesis of the parent compound, "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-", typically involves the cyanoethylation of N-phenyl-ethanolamine. This reaction provides a straightforward route to the core scaffold, which can then be further modified to generate a library of derivatives.
General Synthetic Pathway:
References
A Senior Application Scientist's Guide to the Characterization of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous identification and characterization of impurities are not merely a regulatory formality but a cornerstone of drug safety and efficacy. For an active pharmaceutical ingredient (API) intermediate like "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" (CAS No. 92-64-8), a thorough understanding of its impurity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization of potential impurities, grounded in scientific principles and practical application.
The Genesis of Impurities: A Synthesis and Degradation Perspective
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is typically synthesized via the cyanoethylation of N-(2-hydroxyethyl)aniline with acrylonitrile.[1][2] This synthetic route, while effective, can introduce a spectrum of impurities, including:
-
Unreacted Starting Materials: Residual N-(2-hydroxyethyl)aniline and acrylonitrile.
-
Process-Related Impurities: By-products from side reactions inherent to cyanoethylation, such as the formation of bis-cyanoethylated products or polymers of acrylonitrile.[3][4]
-
Degradation Products: Arising from the inherent instability of the molecule under various stress conditions. N-alkylanilines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[5][6]
To proactively identify potential degradation products, forced degradation studies are indispensable. These studies subject the API to harsh conditions to accelerate its decomposition, providing a predictive insight into its stability profile.[7][8]
A Comparative Analysis of Analytical Techniques for Impurity Profiling
The selection of an appropriate analytical technique is critical for the successful identification and quantification of impurities. A multi-faceted approach, leveraging the strengths of various methods, is often the most robust strategy.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application for "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, and versatility with various detectors (UV, DAD).[9][10] | May require reference standards for definitive identification. | Quantification of known impurities and separation of complex mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-based identification of MS. | High sensitivity and specificity, enabling the identification of unknown impurities by providing molecular weight information.[9][11][12] | Matrix effects can influence ionization and quantification. | Identification of unknown process-related and degradation impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[10][13] | Not suitable for non-volatile or thermally labile compounds. | Detection and quantification of residual solvents from the synthesis process. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides unambiguous structural information, crucial for the definitive identification of unknown impurities without the need for reference standards. | Lower sensitivity compared to MS-based techniques. | Structural elucidation of isolated impurities and characterization of complex mixtures. |
Experimental Protocols: A Practical Approach
The following protocols provide a starting point for the characterization of impurities in "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-". Optimization will be necessary based on the specific impurity profile and available instrumentation.
Forced Degradation Studies
Objective: To generate potential degradation products and assess the stability of the molecule.
Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an appropriate duration.
Rationale: These stress conditions simulate various environmental factors that the drug substance may encounter during its lifecycle, providing a comprehensive view of its degradation pathways.
Stability-Indicating HPLC Method
Objective: To separate the main component from its potential impurities and degradation products.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Rationale: The C18 stationary phase provides good retention for the moderately polar "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" and its likely impurities. The gradient elution ensures the separation of compounds with a wide range of polarities. Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry.
LC-MS for Impurity Identification
Objective: To identify the molecular weights of unknown impurities.
Protocol:
-
Utilize the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is recommended for this amine-containing molecule.
-
Scan Range: m/z 50-500.
Rationale: ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, providing direct molecular weight information. This is crucial for the initial identification of unknown impurities.[11]
GC-MS for Residual Solvent Analysis
Objective: To identify and quantify residual solvents from the synthesis.
Protocol:
-
Headspace Autosampler: To introduce volatile solvents into the GC system.
-
GC Column: A polar column (e.g., DB-WAX) is suitable for a broad range of solvents.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) at 70 eV.
Rationale: Headspace sampling is a clean and efficient way to analyze volatile residual solvents without introducing non-volatile matrix components into the GC system.[13][15][16][17] The mass spectra obtained from EI can be compared against spectral libraries (e.g., NIST) for confident identification.
Visualizing the Workflow: A Logical Approach to Impurity Characterization
The following diagrams illustrate the logical workflow for impurity characterization.
Caption: A comprehensive workflow for the characterization of impurities.
Caption: Comparison of analytical techniques for impurity profiling.
Conclusion: Ensuring Product Quality Through Rigorous Science
The characterization of impurities in "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is a multifaceted endeavor that demands a strategic and scientifically sound approach. By combining forced degradation studies with a suite of orthogonal analytical techniques—HPLC for separation and quantification, LC-MS for identification, GC-MS for residual solvents, and NMR for definitive structural elucidation—researchers can build a comprehensive impurity profile. This detailed understanding is not only crucial for regulatory compliance but also fundamental to ensuring the safety and quality of the final drug product.
References
- 1. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chimia.ch [chimia.ch]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ijrpp.com [ijrpp.com]
- 15. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. labsolution.pl [labsolution.pl]
A Comparative Guide to the Reaction Kinetics of Cyanoethylation Agents for Advanced Drug Development
In the landscape of pharmaceutical development and fine chemical synthesis, the efficiency and predictability of chemical reactions are paramount. The introduction of a 2-cyanoethyl group onto a nucleophile, a reaction broadly known as cyanoethylation, is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs) and specialty chemicals. Among the various reagents employed for this purpose, N-substituted-3-aminopropanenitriles represent a versatile class of compounds. This guide provides an in-depth comparative analysis of the reaction kinetics of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (Compound A, CAS 92-64-8) against two structurally related alternatives: Propanenitrile, 3-(phenylamino)- (Compound B, CAS 1075-76-9) and 3-[(2-Hydroxyethyl)amino]propanenitrile (Compound C, CAS 33759-44-3).
This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by understanding the subtle yet impactful differences in the reactivity of these cyanoethylation agents. The insights herein are grounded in established principles of chemical kinetics and are supported by detailed, albeit illustrative, experimental data and protocols.
Introduction: The Significance of Reaction Kinetics in Cyanoethylation
The rate at which a chemical reaction proceeds is not merely an academic curiosity; it is a critical parameter that dictates the feasibility, scalability, and economic viability of a synthetic process. In the context of cyanoethylation, the reaction kinetics inform us about:
-
Reaction Time: How long it takes to achieve a desired conversion, which directly impacts throughput and operational costs.
-
Selectivity: Understanding the rate of the desired reaction versus potential side reactions is crucial for minimizing impurities and simplifying downstream processing.
-
Process Optimization: Kinetic data allows for the rational adjustment of reaction parameters such as temperature, concentration, and catalyst loading to achieve optimal performance.
-
Safety: A thorough understanding of reaction kinetics is essential for identifying potential thermal hazards and ensuring safe process scale-up.
The three compounds under investigation share a common propanenitrile backbone but differ in the substitution on the amino nitrogen. These structural variations are expected to influence their nucleophilicity and, consequently, their reaction kinetics.
-
Compound A (Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-): Features both a phenyl group and a 2-hydroxyethyl group on the nitrogen. The phenyl group's electron-withdrawing nature may decrease the nitrogen's nucleophilicity, while the hydroxyethyl group could participate in hydrogen bonding, potentially influencing the reaction mechanism and solubility.
-
Compound B (Propanenitrile, 3-(phenylamino)-): Lacks the hydroxyethyl group, presenting a simpler N-phenyl substitution. This allows for a direct assessment of the impact of the hydroxyethyl moiety on reactivity by comparing it to Compound A.
-
Compound C (3-[(2-Hydroxyethyl)amino]propanenitrile): Replaces the phenyl group with a hydrogen, significantly increasing the basicity and nucleophilicity of the nitrogen atom.
This guide will explore the kinetics of a model cyanoethylation reaction: the reaction of these agents with a model nucleophile, thiophenol, in a common organic solvent.
Experimental Design for a Comparative Kinetic Study
To objectively compare the reaction kinetics of Compounds A, B, and C, a well-controlled experimental setup is essential. The following workflow outlines a robust approach to acquiring and analyzing the necessary data.
Caption: Experimental workflow for the comparative kinetic study.
Rationale for Method Selection
-
Reaction System: The reaction of the cyanoethylation agents with thiophenol is chosen as a model system. Thiophenol is a strong nucleophile, ensuring the reaction proceeds at a measurable rate. The reaction is expected to follow second-order kinetics, being first-order in each reactant. To simplify the analysis, the reaction will be conducted under pseudo-first-order conditions, with a large excess of the cyanoethylation agent.
-
Monitoring Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical method. All reactants and the expected product contain a phenyl group, making them UV-active and thus easily detectable. HPLC allows for the separation and quantification of the reactants and products over time, providing the necessary data to determine the reaction rate.[1][2][3][4]
-
Isothermal Conditions: The reactions are conducted in a temperature-controlled reactor to ensure that the rate constants are determined at a specific temperature. Performing the experiments at multiple temperatures would also allow for the determination of the activation energy for each reaction.
Comparative Kinetic Data
The following tables summarize the hypothetical, yet plausible, experimental data obtained from the comparative kinetic study of the reaction of Compounds A, B, and C with thiophenol at 50 °C in acetonitrile.
Pseudo-First-Order Rate Constants
| Compound | Initial [Cyanoethylation Agent] (M) | Initial [Thiophenol] (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| A | 0.5 | 0.05 | 1.2 x 10⁻⁴ |
| B | 0.5 | 0.05 | 1.8 x 10⁻⁴ |
| C | 0.5 | 0.05 | 8.5 x 10⁻³ |
Second-Order Rate Constants
| Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| A | 2.4 x 10⁻⁴ |
| B | 3.6 x 10⁻⁴ |
| C | 1.7 x 10⁻² |
Analysis and Discussion
The kinetic data reveals significant differences in the reactivity of the three cyanoethylation agents.
-
Compound C is the Most Reactive: As hypothesized, Compound C, lacking an electron-withdrawing phenyl group, is the most reactive, with a second-order rate constant approximately 47 times higher than that of Compound B and 71 times higher than Compound A. This is attributed to the higher nucleophilicity of its secondary amine nitrogen.
-
Impact of the Hydroxyethyl Group: The comparison between Compound A and Compound B indicates that the presence of the 2-hydroxyethyl group in Compound A leads to a slight decrease in the reaction rate. This could be due to steric hindrance or intramolecular hydrogen bonding that reduces the availability of the nitrogen lone pair for nucleophilic attack.
-
Influence of the Phenyl Group: The significant drop in reactivity from Compound C to Compounds A and B clearly demonstrates the electron-withdrawing effect of the phenyl group, which delocalizes the nitrogen's lone pair of electrons into the aromatic ring, thereby reducing its nucleophilicity.
Caption: Relative reactivity of the cyanoethylation agents.
Detailed Experimental Protocols
General Kinetic Run Procedure
-
Reactor Setup: A 100 mL jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a septum for sampling is used. The reactor temperature is maintained at 50.0 ± 0.1 °C using a circulating water bath.
-
Reactant Preparation: A 0.5 M solution of the cyanoethylation agent (Compound A, B, or C) in acetonitrile is prepared. A 0.5 M stock solution of thiophenol in acetonitrile is also prepared.
-
Reaction Initiation: 50 mL of the cyanoethylation agent solution is added to the reactor and allowed to equilibrate to the set temperature. The reaction is initiated by injecting 5 mL of the thiophenol stock solution into the reactor with vigorous stirring. This results in initial concentrations of approximately 0.45 M for the cyanoethylation agent and 0.05 M for thiophenol.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), a 0.5 mL aliquot of the reaction mixture is withdrawn using a gas-tight syringe.
-
Quenching: Each aliquot is immediately transferred to a vial containing 1.0 mL of a 0.1 M solution of acetic acid in acetonitrile to quench the reaction.
-
Sample Preparation for HPLC: The quenched samples are diluted with acetonitrile to a suitable concentration for HPLC analysis. An internal standard can be added at this stage to improve quantitative accuracy.
HPLC-UV Analysis Method
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: The concentration of thiophenol and the reaction product at each time point is determined by comparing the peak areas to a calibration curve generated from standard solutions of known concentrations.
Conclusion and Recommendations
This comparative guide demonstrates the significant impact of subtle structural modifications on the reaction kinetics of N-substituted-3-aminopropanenitriles. For applications requiring rapid cyanoethylation, the aliphatic amine derivative, 3-[(2-Hydroxyethyl)amino]propanenitrile (Compound C) , is the superior choice. However, if a more moderate reactivity is desired, or if the aromatic moiety is a necessary structural feature for the final product, Propanenitrile, 3-(phenylamino)- (Compound B) offers a faster reaction rate compared to its hydroxyethyl-substituted counterpart, Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (Compound A) .
The choice of the optimal cyanoethylation agent will ultimately depend on the specific requirements of the synthetic target, including desired reaction time, selectivity, and the chemical nature of the substrate. It is strongly recommended that researchers perform similar kinetic studies under their specific reaction conditions to make the most informed decision for their drug development and chemical synthesis endeavors. The methodologies and illustrative data presented in this guide provide a robust framework for conducting such investigations.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" Derivatives
Abstract
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" (hereafter referred to as PHEA-N) and its structural derivatives. In drug development, diagnostics, and chemical safety assessment, understanding the specificity of analytical methods is paramount. Cross-reactivity, the phenomenon where a method detects structurally related but distinct compounds, can lead to inaccurate quantification and false-positive results. This document offers an in-depth comparison of key analytical methodologies, provides detailed, field-proven experimental protocols, and presents a logical framework for data interpretation, empowering researchers to generate robust and reliable specificity data.
Introduction: The Imperative for Specificity
PHEA-N and its derivatives represent a class of small molecules that may function as pharmaceutical intermediates, metabolites, or lead compounds. The introduction of various functional groups to the core PHEA-N structure can result in a family of compounds with similar physicochemical properties. When developing analytical methods, particularly ligand-binding assays such as immunoassays, the potential for an antibody or receptor to bind to these structurally related analogues is a significant concern.
Molecular Profile and Cross-Reactivity Hotspots
The core structure of PHEA-N possesses several features that can serve as recognition epitopes in a biological system:
-
The Phenylamino Group: The aromatic ring and the secondary amine are common features in many bioactive molecules and can be key components of a binding epitope.
-
The Hydroxyethyl Group: This polar side chain can participate in hydrogen bonding, a critical interaction in molecular recognition.
-
The Propanenitrile Group: The nitrile moiety and the alkyl chain contribute to the overall size, shape, and polarity of the molecule.
Derivatives of PHEA-N may involve substitutions on the phenyl ring, modification of the hydroxyethyl group, or changes to the nitrile-containing chain. These seemingly minor changes can significantly impact binding affinity and must be systematically evaluated.
Caption: Core structure of PHEA-N and its key functional groups.
Comparative Analysis of Methodologies
The choice of analytical technique is a critical decision driven by the specific requirements of the study, such as throughput, sensitivity, and the need for quantitative vs. qualitative data.
| Feature | Competitive ELISA | LC-MS/MS | Surface Plasmon Resonance (SPR) |
| Principle | Antibody-antigen competition | Physicochemical separation and mass-to-charge ratio | Real-time binding kinetics on a sensor surface |
| Specificity | Moderate to High (Antibody dependent) | Very High (Based on retention time and fragmentation) | High (Measures direct binding) |
| Throughput | High (96/384-well plates) | Moderate to Low | Low to Moderate |
| Sensitivity | High (pg/mL to ng/mL) | Very High (fg/mL to pg/mL) | Moderate (ng/mL to µg/mL) |
| Application | Screening large libraries, routine QC | Definitive identification, isomer separation, confirmation of ELISA results | Mechanistic studies, binding affinity determination |
| Key Advantage | Scalability and cost-effectiveness | Unambiguous identification and quantification | Label-free, real-time kinetic data[4][5] |
| Key Limitation | Prone to matrix effects and cross-reactivity | Lower throughput, requires more complex instrumentation | Lower throughput, sensitive to surface chemistry |
Expert Insight: A common and highly effective strategy is to use Competitive ELISA for initial high-throughput screening of a large number of PHEA-N derivatives. Any potential cross-reactants identified are then confirmed and accurately quantified using a highly specific LC-MS/MS method.[6][7] SPR can be employed in a tertiary role to understand the precise binding kinetics (on-rate, off-rate) of significant cross-reactants, providing deeper mechanistic insights.[8][9][10]
Experimental Protocols
Cross-Reactivity Assessment by Competitive ELISA
This protocol describes a self-validating system to determine the percent cross-reactivity of PHEA-N derivatives against a primary antibody raised against a PHEA-N-carrier protein conjugate.
Causality Behind the Method: The competitive ELISA is an indirect method. The signal generated is inversely proportional to the concentration of free analyte in the sample. A derivative that binds strongly to the antibody will compete effectively with the enzyme-labeled antigen, resulting in a low signal, indicating high cross-reactivity.[11][12]
Caption: Workflow for the Competitive ELISA protocol.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a PHEA-N-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C. This step immobilizes the target antigen.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). This removes any unbound antigen.
-
Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature. This is a critical step to prevent non-specific binding of antibodies to the plastic surface, which would cause high background noise.[11]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Add 50 µL/well of the PHEA-N standard or the test derivative at various concentrations.
-
Immediately add 50 µL/well of the primary anti-PHEA-N antibody (pre-titrated for optimal performance).
-
Incubate for 1 hour at 37°C. During this incubation, the free analyte (PHEA-N or its derivative) and the coated antigen compete for binding to the limited amount of primary antibody.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (specific for the primary antibody's species) diluted in Blocking Buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step, but increase to 5 washes to ensure all unbound secondary antibody is removed.
-
Signal Development: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-20 minutes. The HRP enzyme catalyzes the conversion of TMB, producing a blue color.
-
Stopping the Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Interpretation and Presentation
Calculating Percent Cross-Reactivity
Cross-reactivity is quantified by comparing the concentration of a derivative required to cause 50% inhibition of the maximal signal (IC50) with the IC50 of the parent compound (PHEA-N).
Formula: % Cross-Reactivity = (IC50 of PHEA-N / IC50 of Derivative) x 100
A standard curve is generated by plotting the absorbance against the log of the PHEA-N concentration. The IC50 is determined from this curve. The same is done for each derivative.
Trustworthiness: The inclusion of a full standard curve for the primary analyte (PHEA-N) on every plate is essential for a self-validating system. This accounts for inter-assay variability and ensures accurate IC50 determination.
Hypothetical Data Summary
The following table presents hypothetical cross-reactivity data for a series of PHEA-N derivatives, demonstrating how results should be structured for clear comparison.
| Compound ID | Structural Modification | IC50 (ng/mL) | % Cross-Reactivity |
| PHEA-N | Parent Compound | 10.0 | 100% |
| PHEA-N-002 | Methylation of hydroxyl group | 25.0 | 40% |
| PHEA-N-003 | Chloro- substitution on phenyl ring (para) | 12.5 | 80% |
| PHEA-N-004 | Phenyl ring replaced with cyclohexyl | > 1000 | < 1% |
| PHEA-N-005 | Extension of alkyl chain (butanenitrile) | 95.0 | 10.5% |
Analysis of Hypothetical Data:
-
PHEA-N-003: The para-chloro substitution has a minimal impact, suggesting this position on the phenyl ring is not a critical part of the epitope recognized by the antibody.
-
PHEA-N-002: Methylating the hydroxyl group significantly reduces binding, indicating this group is likely involved in a key hydrogen bond interaction.
-
PHEA-N-004: Replacing the aromatic phenyl ring with a non-aromatic cyclohexyl ring completely abolishes binding, confirming the aromatic system is essential for recognition.
-
PHEA-N-005: Altering the chain length of the nitrile group reduces affinity, but to a lesser extent than modifying the core rings or key functional groups.
Conclusion and Strategic Recommendations
The systematic evaluation of cross-reactivity is an indispensable component of the analytical validation lifecycle for compounds like "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" and its derivatives. This guide advocates for a tiered approach, beginning with high-throughput screening using Competitive ELISA to identify potential cross-reactants, followed by orthogonal confirmation using a high-specificity method like LC-MS/MS. This strategy ensures both efficiency and scientific rigor.
By understanding the principles behind the chosen methodologies and meticulously designing protocols with appropriate controls, researchers can generate trustworthy data that stands up to scientific and regulatory scrutiny. The insights gained from these studies are crucial for making informed decisions in drug development, ensuring the accuracy of diagnostic assays, and correctly assessing chemical safety.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. pharmout.net [pharmout.net]
- 3. database.ich.org [database.ich.org]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensingusa.com [biosensingusa.com]
- 9. bio-rad.com [bio-rad.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. microbenotes.com [microbenotes.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-"
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible research is built. This is particularly true for "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" (CAS No. 92-64-8), a molecule with potential applications as an intermediate in the synthesis of dyes and biologically active compounds.[1][2] The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the downstream applications of this compound, leading to erroneous experimental results and compromised product safety.
This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of synthesized "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-". As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the scientific rationale behind the selection of each technique, empowering you to make informed decisions in your laboratory.
Understanding the Synthetic Landscape and Potential Impurities
"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is typically synthesized via a Michael addition of N-(2-hydroxyethyl)aniline to acrylonitrile.[3] This reaction, while generally efficient, can lead to several process-related impurities. A thorough understanding of the synthetic route is paramount for targeted impurity profiling.
Anticipated Impurities:
-
Unreacted Starting Materials:
-
N-(2-hydroxyethyl)aniline
-
Acrylonitrile
-
-
Byproducts:
-
Bis-adduct: 3,3'-(phenylazanediyl)bis(propanenitrile) - from the reaction of aniline (a potential impurity in the starting material) with two molecules of acrylonitrile.
-
Cyanoethylated dimer: Reaction of the product with another molecule of acrylonitrile.
-
-
Degradation Products: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide under certain pH and temperature conditions.
The choice of analytical technique must be guided by the physicochemical properties of the target molecule and its potential impurities. "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is a polar molecule containing a tertiary amine, a hydroxyl group, and a nitrile functionality. This polarity influences the selection of chromatographic conditions.
A Comparative Overview of Analytical Techniques
A multi-pronged analytical approach is often necessary to obtain a complete purity profile. The following table provides a comparative overview of the most pertinent techniques for the analysis of "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-".
| Technique | Principle | Strengths | Limitations | Ideal for |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, excellent for quantifying polar and non-volatile compounds. | May require method development to achieve optimal separation. | Quantifying the main component and known polar impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile compounds.[4] | May require derivatization for polar analytes to improve volatility.[4] | Detecting and identifying volatile starting materials and byproducts. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for absolute quantification (qNMR) without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. | Structural confirmation and quantification of the main component and major impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive method for identifying functional groups.[5] | Limited ability to quantify impurities and distinguish between structurally similar compounds. | Verifying the presence of key functional groups in the synthesized product. |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed, step-by-step protocols for each analytical technique. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data, in line with guidelines such as USP General Chapter <621> and ICH Q2(R1).[4][6]
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Reverse-phase HPLC is the workhorse for the purity assessment of polar molecules. The hydroxyl and nitrile groups of the target compound allow for good retention and separation on a C18 column with an aqueous-organic mobile phase.
Logical Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and analysis.
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
-
System Suitability:
-
Inject a standard solution of the analyte five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for detecting and identifying volatile and semi-volatile impurities, such as unreacted starting materials.[4] Due to the polarity of the target compound, derivatization may be necessary to improve its volatility and chromatographic peak shape.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Autosampler.
-
Data system with a mass spectral library.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard method if required.
-
¹H NMR Spectroscopy for Structural Confirmation and Quantification
¹H NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.
Predicted ¹H NMR Chemical Shifts for "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" (in CDCl₃):
-
Aromatic Protons: δ 6.7-7.3 ppm (multiplet, 5H)
-
-OCH₂-: δ 3.8 ppm (triplet, 2H)
-
-NCH₂- (ethyl): δ 3.5 ppm (triplet, 2H)
-
-NCH₂- (propyl): δ 3.6 ppm (triplet, 2H)
-
-CH₂CN: δ 2.6 ppm (triplet, 2H)
-
-OH: Variable, broad singlet.
Experimental Protocol: ¹H NMR
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
NMR tubes.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For qNMR, add a known amount of an internal standard with a singlet in a clean region of the spectrum (e.g., maleic acid).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration in qNMR.
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral ratios and the known amount of the internal standard.
-
FTIR Spectroscopy for Functional Group Confirmation
FTIR is a rapid and simple technique to confirm the presence of the key functional groups in the synthesized molecule.
Expected FTIR Absorption Bands:
-
O-H stretch (alcohol): 3400 cm⁻¹ (broad)
-
C-H stretch (aromatic): 3000-3100 cm⁻¹
-
C-H stretch (aliphatic): 2850-3000 cm⁻¹
-
C≡N stretch (nitrile): 2245 cm⁻¹ (sharp, medium intensity)[5]
-
C=C stretch (aromatic): 1500-1600 cm⁻¹
-
C-O stretch (alcohol): 1050-1150 cm⁻¹
Experimental Protocol: FTIR
-
Instrumentation:
-
FTIR spectrometer.
-
-
Sample Preparation:
-
Place a small amount of the liquid sample between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or identify the characteristic absorption bands of the expected functional groups.
-
Conclusion: A Holistic Approach to Purity Assessment
The purity assessment of a synthesized compound like "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" is a critical step that requires a thoughtful and multi-faceted analytical strategy. No single technique can provide a complete picture of a sample's purity. By judiciously combining the strengths of HPLC for quantitative analysis of polar compounds, GC-MS for volatile impurity profiling, NMR for structural confirmation and absolute quantification, and FTIR for functional group verification, researchers can be confident in the quality of their synthesized material. The protocols outlined in this guide provide a robust framework for achieving this comprehensive purity assessment, ensuring the integrity and reliability of your scientific endeavors.
References
A Comparative Guide to the Synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-: Benchmarking Classical and Modern Methodologies
Abstract
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8), is a pivotal intermediate in the synthesis of various commercial products, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its molecular structure, featuring a hydrophilic hydroxyethyl group, a phenylamino core, and a reactive nitrile moiety, makes it a versatile building block. This guide provides an in-depth comparison of the primary synthetic routes to this compound, benchmarking the traditional cyanoethylation of N-(2-hydroxyethyl)aniline against alternative strategies for producing β-aminonitriles. We will dissect the mechanistic underpinnings, evaluate performance metrics such as yield and purity, and provide detailed experimental protocols to guide researchers and process chemists in selecting the optimal method for their specific application.
The Benchmark Method: Base-Catalyzed Cyanoethylation
The most direct and industrially prevalent method for synthesizing Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is the cyanoethylation of N-(2-hydroxyethyl)aniline. This reaction is a classic example of a Michael (conjugate) addition, where the secondary amine acts as a nucleophile, attacking the β-carbon of an activated alkene, acrylonitrile.
Mechanistic Considerations and Catalyst Selection
The reaction proceeds via the nucleophilic attack of the nitrogen atom of N-(2-hydroxyethyl)aniline on the electron-deficient terminal carbon of acrylonitrile. The choice of catalyst is critical for achieving high yield and selectivity, primarily by enhancing the nucleophilicity of the amine or activating the acrylonitrile.
-
Traditional Base Catalysis: Strong bases are effective as they can deprotonate the N-H group (in primary or secondary amines) or the α-carbon of the nitrile, though the former is the key pathway for amine addition.[3]
-
Cupric Acetate Catalysis: For aromatic amines, which are less nucleophilic than their aliphatic counterparts, cupric acetate monohydrate has proven to be a highly effective catalyst. It facilitates the monocyanoethylation, leading to improved yields and significantly shorter reaction times, even with sterically hindered or electronically deactivated anilines.[3]
-
Metal-Free Organocatalysis: In the context of pharmaceutical intermediate synthesis, avoiding transition metal contamination is paramount. Recent advancements have shown that metal-free organocatalysts, such as cinchona alkaloid-derived squaramides, can efficiently promote the C-N bond formation, offering a cleaner, more cGMP-compliant synthetic route.[4]
Caption: Reaction pathway for the synthesis of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- via cyanoethylation.
Experimental Protocol: Cupric Acetate Catalyzed Cyanoethylation
This protocol describes a robust procedure for the monocyanoethylation of N-(2-hydroxyethyl)aniline.
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add N-(2-hydroxyethyl)aniline (0.1 mol, 13.72 g) and glacial acetic acid (50 mL).
-
Catalyst Addition: Add cupric acetate monohydrate (0.005 mol, 1.0 g) to the solution and stir until it dissolves.
-
Reactant Addition: Heat the mixture to 60-70°C. Add acrylonitrile (0.11 mol, 5.84 g) dropwise from the dropping funnel over 30 minutes, maintaining the temperature. The exothermicity of the reaction should be carefully controlled.
-
Reaction: After the addition is complete, continue stirring the mixture at 70°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Alternative Methodologies for β-Aminonitrile Synthesis
While direct cyanoethylation is the benchmark, other methods for synthesizing β-aminonitriles exist. These alternatives can be advantageous when the requisite starting materials for cyanoethylation are unavailable or when a different substitution pattern is desired.
Ring-Opening of Aziridines
A powerful and regioselective method for preparing β-aminonitriles is the nucleophilic ring-opening of aziridines with a cyanide source. This approach offers a distinct retrosynthetic disconnection.
-
Mechanism and Reagents: The reaction involves the attack of a cyanide nucleophile at one of the aziridine ring carbons. The regioselectivity is influenced by steric and electronic factors of the substituents on the aziridine ring. Common cyanide sources include trimethylsilyl cyanide (TMSCN) and sodium cyanide (NaCN). Catalysts like lithium perchlorate (LiClO₄) or tetrabutylammonium fluoride (TBAF) are often employed to facilitate the reaction under mild conditions.[5]
Caption: General pathway for β-aminonitrile synthesis via aziridine ring-opening.
Contextual Method: The Strecker Reaction
It is crucial for the well-rounded researcher to recognize the Strecker reaction. While it classically produces α-aminonitriles, its importance in the broader field of aminonitrile synthesis is undeniable.[6][7][8] It is a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source.[9] Although not a direct route to the target β-aminonitrile, its principles of C-C bond formation via cyanation are fundamental and have inspired numerous related methodologies.[7][10]
Performance Benchmarking: A Comparative Analysis
The choice of a synthetic method depends on a multi-faceted evaluation of performance, cost, safety, and scalability. The following table provides a head-to-head comparison of the primary methods discussed.
| Parameter | Cyanoethylation of N-(2-hydroxyethyl)aniline | Ring-Opening of Aziridines |
| Starting Materials | N-(2-hydroxyethyl)aniline, Acrylonitrile. Both are commercially available bulk chemicals. | Substituted N-phenyl aziridine, Cyanide source (e.g., TMSCN). Aziridine precursor may require separate synthesis. |
| Key Reagents/Catalysts | Base (e.g., NaOH, Et₃N), Cupric Acetate, or Organocatalysts.[3][4] | Lewis acids (LiClO₄), Fluoride sources (TBAF).[5] |
| Reaction Conditions | Typically mild to moderate temperatures (25-80°C).[3] | Generally mild, often room temperature.[5] |
| Typical Yield | Good to excellent, often >80-90% with optimized catalysis.[3] | Generally good to excellent yields.[5] |
| Selectivity | Monocyanoethylation can be controlled with appropriate catalysts (e.g., Cu(OAc)₂).[3] | High regioselectivity is achievable, dependent on substrate and catalyst.[5] |
| Safety Concerns | Acrylonitrile is highly toxic and a suspected carcinogen. Requires careful handling in a well-ventilated fume hood. | Cyanide sources (TMSCN, NaCN) are highly toxic. Aziridines can also be toxic. |
| Scalability & Industrial Use | Well-established, scalable, and widely used in industry. | Less common for bulk production of this specific target; often used in medicinal chemistry for complex structures. |
| Green Chemistry Score | High atom economy. Primary drawback is the toxicity of acrylonitrile. | Atom economy is high. Toxicity of reagents is a major concern. |
Workflow Comparison
The operational workflows for these methods differ significantly, impacting throughput and resource allocation.
References
- 1. N-Cyanoethyl-hydroxyethyl aniline | 92-64-8 [chemicalbook.com]
- 2. N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. asianpubs.org [asianpubs.org]
- 4. Buy Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (EVT-304096) | 92-64-8 [evitachem.com]
- 5. β-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a paramount yet often complex responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8), a compound utilized in various research and synthesis applications. By grounding our procedures in established safety protocols and explaining the rationale behind each step, we aim to empower laboratory professionals to manage this chemical waste with confidence and integrity.
Chemical Profile and Hazard Assessment
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a nitrile compound. While some Safety Data Sheets (SDS) indicate that this chemical is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1], others suggest it may be harmful if swallowed and can cause skin and eye irritation[2]. This discrepancy necessitates a cautious approach, treating the substance with a degree of care to minimize any potential risk.
| Property | Value | Source |
| CAS Number | 92-64-8 | [1][2][3] |
| Molecular Formula | C11H14N2O | [3] |
| Appearance | Light yellow liquid | [1][3] |
| Boiling Point | 107 - 110 °C / 224.6 - 230 °F | [1][3] |
Given the potential for mild irritation and the general principle of minimizing chemical exposure, appropriate personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, ensure the following PPE is worn:
-
Nitrile Gloves: Provides a barrier against potential skin contact.
-
Safety Goggles: Protects eyes from splashes.
-
Laboratory Coat: Shields skin and clothing from accidental spills.
The logic here is straightforward: preventing direct contact is the most effective way to mitigate the risks associated with any chemical, regardless of its formal hazard classification.
Step-by-Step Disposal Protocol
The following workflow provides a comprehensive approach to the disposal of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, from initial handling to final waste stream management.
Caption: Disposal workflow for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Waste Segregation: The Principle of Prudent Practice
The first critical step in any chemical disposal procedure is proper segregation. Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- should not be mixed with other waste streams, particularly strong acids or bases, unless as part of a specific neutralization or degradation procedure. The rationale is to prevent unintended chemical reactions that could generate hazardous byproducts or excessive heat. Many laboratories make the costly mistake of combining hazardous and non-hazardous waste, which necessitates treating the entire mixture as hazardous[2].
In-Laboratory Treatment: A Proactive Approach to Safety
For small quantities, direct disposal as chemical waste is appropriate. However, for larger volumes, or as a best practice to reduce the chemical's potential environmental impact, in-laboratory treatment via hydrolysis can be considered. Nitriles can be hydrolyzed under acidic or alkaline conditions to form carboxylic acids and their salts, which are often less toxic.[4]
Protocol for Alkaline Hydrolysis (Example):
-
Dilution: In a well-ventilated fume hood, dilute the Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- waste with water to a concentration of less than 10%.
-
Basification: Slowly add a dilute solution of sodium hydroxide while stirring. The nitrile will be heated under reflux with the sodium hydroxide solution.[4]
-
Reaction: The nitrile will hydrolyze to form the sodium salt of the corresponding carboxylic acid and ammonia gas will be given off.[4]
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with a dilute acid (e.g., hydrochloric acid).
-
Disposal of Treated Waste: This neutralized solution, now containing the less hazardous carboxylic acid salt, can be collected for disposal.
Causality: The hydrolysis of the nitrile group (-CN) converts it to a carboxylic acid group (-COOH). This transformation generally reduces the toxicity profile of the compound, making the subsequent disposal process safer and more environmentally benign.
Final Disposal: Adherence to Regulatory Standards
Whether treated or not, the final disposal of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- must comply with local, state, and federal regulations.
Step-by-Step Final Disposal:
-
Collection: Collect the chemical waste in a designated, leak-proof container that is compatible with the chemical. Ensure the container is clearly labeled with the full chemical name: "Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" and the CAS number "92-64-8".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. This ensures the waste is transported, treated, and disposed of in accordance with all applicable regulations. While some non-hazardous chemical waste can be disposed of down the drain, this should only be done after receiving approval from your institution's Environmental Health and Safety (EHS) department.[3]
Trustworthiness: Following this structured disposal pathway ensures a self-validating system. By segregating, considering pre-treatment, and using a licensed disposal service, you are adhering to the highest standards of laboratory safety and environmental responsibility.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The collected spill waste must be disposed of as chemical waste, following the procedures outlined above.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the chemical's properties, adhering to a structured disposal protocol, and always prioritizing the use of appropriate PPE, researchers can confidently manage this aspect of their vital work. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS guidelines and the most recent Safety Data Sheets.
References
Navigating the Safe Handling of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-: A Guide to Personal Protective Equipment and Disposal
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (CAS No. 92-64-8), a compound whose safe management is paramount for ensuring the well-being of our researchers and the integrity of our work. This guide provides essential, in-depth procedural information on the requisite personal protective equipment (PPE), operational handling, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical hazards.
Understanding the Hazard Profile
Before delving into protective measures, it is crucial to understand the inherent hazards of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are the cornerstone of our risk assessment and dictate the specific PPE required to mitigate exposure risks. While some suppliers may provide conflicting information, a conservative approach based on the most stringent available data is always the most prudent course of action in a laboratory setting.
Core Principles of Protection: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered process based on the specific tasks being performed and the potential routes of exposure. For Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, protection for the eyes, skin, and respiratory system is mandatory.
Eye and Face Protection: The First Line of Defense
Given the classification of this compound as a serious eye irritant (H319), robust eye protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn whenever handling the solid or solutions of the compound.[1]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as heating, vortexing, or transferring large quantities, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
Skin Protection: A Barrier Against Irritation
To prevent skin irritation (H315), comprehensive skin protection is necessary. This includes appropriate gloves and lab attire.
Glove Selection:
The choice of glove material is critical for providing an effective barrier against chemical permeation. For incidental contact with Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, nitrile gloves are the recommended choice.[2][3][4][5]
| Glove Material | Protection Level | Key Considerations |
| Nitrile | Splash Protection | Excellent for incidental contact. Offers good resistance to a variety of chemicals and is a suitable alternative for individuals with latex allergies.[2][3][5] |
| Neoprene | Extended Contact | Offers good resistance to a broader range of chemicals and may be considered for more intensive handling procedures. |
| Latex | Limited Use | While offering dexterity, latex provides poor protection against many organic solvents and can cause allergic reactions.[4] |
It is imperative to understand that thin, disposable nitrile gloves are intended for splash protection only and should be removed and discarded immediately upon contamination. [3] For prolonged or immersive contact, heavier-duty gloves with documented chemical resistance data should be consulted. Always inspect gloves for any signs of degradation or perforation before use.
Laboratory Attire:
-
A buttoned, long-sleeved laboratory coat is required to protect the arms and torso.
-
Full-length trousers or skirts and closed-toe shoes are mandatory to ensure no skin is exposed.
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation (H335) necessitates careful consideration of respiratory protection, particularly when handling the powdered form of the compound or when there is a risk of aerosol generation.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- that may generate dust or aerosols should be conducted within a certified chemical fume hood.
-
Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[6][7] For higher concentrations or in situations where the exposure level is unknown, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[6][7]
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Caption: PPE Selection Workflow for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, including excess compound, contaminated gloves, and weighing paper, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. Never dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently handle Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- while minimizing personal risk and ensuring a safe and compliant laboratory environment. Our commitment to safety extends beyond providing high-quality chemical products to empowering our customers with the knowledge to use them responsibly.
References
- 1. echemi.com [echemi.com]
- 2. westlab.com.au [westlab.com.au]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. industrialapparel.com [industrialapparel.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
